molecular formula C12H13BrF3N B8158611 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Katalognummer: B8158611
Molekulargewicht: 308.14 g/mol
InChI-Schlüssel: UGEDWUQJJXYLPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a useful research compound. Its molecular formula is C12H13BrF3N and its molecular weight is 308.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-3,3-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3N/c13-10-4-9(5-11(14)6-10)7-17-3-1-2-12(15,16)8-17/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEDWUQJJXYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC(=C2)Br)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Strategic Integration of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Pharmacokinetics

Executive Summary & Identification

In modern medicinal chemistry, the strategic incorporation of halogenated motifs is paramount for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead candidates. The compound 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a highly specialized, bifunctional building block designed to address common liabilities in basic amine scaffolds, such as poor membrane permeability, hERG toxicity, and rapid oxidative metabolism.

The globally recognized CAS Registry Number for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is 1 [1].

Table 1: Physicochemical and Identification Properties
PropertyValue
Chemical Name 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine
CAS Registry Number 2027407-89-0
Molecular Formula C12H13BrF3N
Molecular Weight 308.14 g/mol
Structural Class Halogenated Benzylpiperidine

Physicochemical Rationale: The "E-E-A-T" of Halogenated Scaffolds

As an Application Scientist overseeing lead optimization campaigns, the selection of a building block must be driven by mechanistic causality rather than trial and error. This specific molecule merges two highly synergistic motifs:

The 3,3-Difluoropiperidine Core: pKa Modulation

Unsubstituted piperidines typically possess a highly basic nitrogen (pKa ~9.5–10.5), which often leads to lysosomal trapping, poor oral bioavailability, and off-target interactions with the hERG potassium channel. The introduction of a gem-difluoro group at the 3-position exerts a profound electron-withdrawing inductive effect through the σ -bond framework. This modification predictably lowers the basicity of the amine to a pKa of ~6.5–7.5, shifting the molecule from a permanently ionized state at physiological pH to a more neutral, membrane-permeable species. This phenomenon is extensively documented in studies on2 [3].

Furthermore, the 3,3-difluoro substitution restricts the conformational flexibility of the piperidine ring. Due to charge-dipole interactions and hyperconjugation, fluorinated piperidines exhibit a strong axial-F preference, locking the heterocycle into a predictable 3D geometry that can enhance target binding affinity and selectivity, as detailed in research on the3 [2].

The 3-Bromo-5-fluorobenzyl Motif: Orthogonal Functionalization

The benzyl appendage is not merely a lipophilic spacer; it is a programmable synthetic handle.

  • The Bromine Atom: Acts as an electrophilic site for late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to rapidly elaborate the scaffold into complex biaryl or heteroaryl systems.

  • The Fluorine Atom: Strategically placed meta to the benzylic position, it deactivates the aromatic ring toward cytochrome P450 (CYP450) mediated oxidative metabolism, thereby extending the biological half-life of the resulting drug candidate.

Logical Workflow in Lead Optimization

The following diagram illustrates the strategic decision-making process when integrating this building block into a drug discovery pipeline.

G Start 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine (CAS: 2027407-89-0) Sub1 3,3-Difluoropiperidine Motif Start->Sub1 Sub2 3-Bromo-5-fluorobenzyl Motif Start->Sub2 Action1 Inductive pKa Lowering & Axial-F Conformational Control Sub1->Action1 Action2 Orthogonal Cross-Coupling (Suzuki/Buchwald-Hartwig) Sub2->Action2 Action3 Metabolic Stability (CYP450 Blockade) Sub2->Action3 Outcome Optimized Lead Candidate (Enhanced PK/PD & Safety Profile) Action1->Outcome Action2->Outcome Action3->Outcome

Logical workflow and structure-property relationships of the bifunctional building block.

Experimental Methodology: Synthesis & Downstream Application

To ensure a self-validating and reproducible system, the following protocol details the synthesis of the title compound via reductive amination, followed by guidelines for its downstream utilization.

Protocol A: Synthesis via Reductive Amination

Objective: Chemoselective coupling of 3-bromo-5-fluorobenzaldehyde with 3,3-difluoropiperidine hydrochloride.

  • Preparation of the Free Base:

    • Action: Suspend 3,3-difluoropiperidine hydrochloride (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add N,N -diisopropylethylamine (DIPEA) (1.2 equiv) dropwise at room temperature.

    • Causality: DIPEA is a non-nucleophilic base required to liberate the nucleophilic free amine from its hydrochloride salt without reacting with the electrophilic aldehyde. DCE is selected as a non-coordinating, moderately polar solvent that stabilizes the subsequent iminium intermediate.

  • Imine Formation:

    • Action: Add 3-bromo-5-fluorobenzaldehyde (1.05 equiv) to the stirring solution. Stir for 2 hours at room temperature.

    • Causality: Pre-forming the iminium ion before adding the reducing agent prevents the competitive direct reduction of the aldehyde to a benzyl alcohol.

  • Selective Reduction:

    • Action: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) in portions. Stir for 12 hours under an inert nitrogen atmosphere.

    • Causality: STAB is specifically chosen over sodium borohydride ( NaBH4​ ) because the electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity. This ensures chemoselective reduction of the iminium ion over the unreacted aldehyde.

  • Quench and Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The mildly basic NaHCO3​ quench neutralizes the acetic acid byproduct generated by STAB, partitioning the basic product into the organic phase while washing away water-soluble boron salts.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Once synthesized, the building block is ready for diversification.

  • Setup: Combine 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (1.0 equiv), a target aryl boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 equiv). Heat to 90°C for 8 hours.

  • Causality: The palladium catalyst selectively undergoes oxidative addition into the weaker C-Br bond, leaving the C-F bonds completely intact, allowing for precise, site-specific structural elaboration.

Analytical Validation & Quality Control

To confirm the integrity of the synthesized 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, the following self-validating analytical checks must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Expected Result: A distinct peak exhibiting the characteristic bromine isotope pattern (a 1:1 doublet) at m/z 308.0 and 310.0 [M+H]+ .

  • 19F Nuclear Magnetic Resonance (NMR):

    • Expected Result: Two distinct fluorine environments. The aromatic fluorine will appear as a multiplet around δ -110 ppm. The gem-difluoro group on the piperidine ring will appear as a complex multiplet (often an AB system due to the diastereotopic nature of the rigidified ring) around δ -95 to -105 ppm.

  • 1H NMR:

    • Expected Result: The benzylic protons will appear as a sharp singlet integrating to 2H around δ 3.5–3.7 ppm, confirming successful reductive amination.

References

  • Bidepharm. "CAS:2027407-89-0, 1-(3-Bromo-5-fluorobenzyl)-3,3-difluoropiperidine".
  • Chemistry - A European Journal / National Institutes of Health (NIH). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference".
  • ChemMedChem. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities".

Sources

Analytical Characterization of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine: Molecular Weight and Exact Mass Determination

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of halogenated small-molecule therapeutics, establishing unequivocal chemical identity is a foundational regulatory requirement. 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a highly substituted, halogen-rich building block whose structural verification relies heavily on precise mass spectrometry.

This technical guide provides an in-depth framework for calculating, analyzing, and validating the molecular weight and exact mass of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS) and exploiting the unique isotopic signatures of its halogen atoms, researchers can establish a self-validating analytical workflow that ensures sub-5 parts-per-million (ppm) mass accuracy[1].

Chemical Identity & Theoretical Calculations

To accurately program mass spectrometers and interpret the resulting spectra, analysts must first differentiate between the compound's Average Molecular Weight and its Exact Mass (Monoisotopic Mass)[2][3].

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the weighted average of all naturally occurring isotopes. This value is used for macroscopic laboratory tasks, such as weighing powders to prepare molar solutions.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope for each constituent element (e.g., 12 C, 1 H, 79 Br, 19 F, 14 N). HRMS instruments measure exact mass, not average molecular weight[3].

Structural Breakdown

The compound consists of two primary moieties:

  • 3,3-Difluoropiperidine core: Attached via its nitrogen atom, contributing C5​H8​F2​N .

  • 3-Bromo-5-fluoro-benzyl group: Contributing C7​H5​BrF . Overall Chemical Formula: C12​H13​BrF3​N

Quantitative Mass Properties

The following table summarizes the theoretical mass properties required for analytical validation.

PropertyValueCalculation Basis / Isotope Used
Chemical Formula C12​H13​BrF3​N N/A
Average Molecular Weight 308.14 g/mol 12.011 C, 1.008 H, 79.904 Br, 18.998 F, 14.007 N
Exact Mass (Neutral) 307.0183 Da 12.0000 C, 1.0078 H, 78.9183 Br, 18.9984 F, 14.0031 N
Exact Mass [M+H]+ 308.0261 Da Addition of a proton ( 1 H: 1.0078 Da )
M+2 Peak [M+H]+ 310.0241 Da Calculated using the 81 Br isotope ( 80.9163 Da )

The Role of Bromine Isotopic Signatures

A defining feature of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is the presence of a single bromine atom. Bromine exists in nature as two stable isotopes in a nearly 1:1 ratio: 79 Br (50.69%) and 81 Br (49.31%)[4].

Causality in Data Interpretation: When this compound is ionized, the resulting mass spectrum will not display a single dominant molecular ion. Instead, it will produce a distinct "doublet" separated by approximately 1.998 Da. The lower mass peak (M) corresponds to the molecule containing 79 Br, representing the true monoisotopic mass. The higher mass peak (M+2) corresponds to the molecule containing 81 Br. Observing this exact ~1:1 intensity ratio at the calculated exact masses is a self-validating confirmation of the presence of a single bromine atom, effectively eliminating false positives from isobaric non-halogenated matrix interferences[4].

IsotopeLogic Start Detect [M+H]+ Ion Nominal m/z 308 CheckBr Analyze Bromine Isotopic Signature Start->CheckBr Peak1 79Br Isotope (50.69%) Exact Mass: 308.0261 Da CheckBr->Peak1 Monoisotopic (M) Peak2 81Br Isotope (49.31%) Exact Mass: 310.0241 Da CheckBr->Peak2 M+2 Peak Validation Confirm ~1:1 Ratio (Δ < 5 ppm error) Peak1->Validation Peak2->Validation

Fig 1: Decision tree for validating the bromine isotopic signature in HRMS data.

Analytical Methodology: LC-ESI-HRMS Protocol

To determine the exact mass with high confidence, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard[5]. The following protocol is designed as a self-validating system, ensuring that both chromatographic retention and mass accuracy are tightly controlled.

Rationale for Experimental Choices
  • Ionization Mode: Positive Electrospray Ionization (ESI+) is selected because the piperidine nitrogen is a strong gas-phase base. It readily accepts a proton from the acidic mobile phase to form a stable [M+H]+ pseudo-molecular ion.

  • Resolving Power: The instrument is set to a resolving power of ≥60,000 (FWHM). This is critical to distinguish the target analyte from background chemical noise that may share the same nominal mass but differ in exact elemental composition[1][3].

Step-by-Step Workflow

Step 1: Sample Preparation & Calibration

  • Dissolve the analyte in LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the piperidine nitrogen is pre-ionized in solution, which drastically increases ESI+ efficiency and signal-to-noise ratio.

  • Prepare an external calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass spectrometer prior to the run, ensuring mass accuracy is locked below 5 ppm[5].

Step 2: UHPLC Separation

  • Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Initiate at 5% B, ramping to 95% B over 5.0 minutes.

    • Causality: The highly lipophilic nature of the difluoropiperidine and halogenated benzyl rings results in strong retention on a reversed-phase C18 column. A steep organic gradient is required to elute the compound efficiently and maintain sharp peak shapes.

Step 3: HRMS Acquisition

  • Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

  • Acquire full-scan MS1 data across a mass range of m/z 100 to 500.

Step 4: Data Processing & Self-Validation

  • Extract the ion chromatogram (EIC) for the calculated monoisotopic exact mass of [M+H]+ (m/z 308.0261) using a narrow mass tolerance window of ± 5 ppm[1].

  • Calculate the mass error using the formula:

    Mass Error (ppm)=(Calculated MassMeasured Mass−Calculated Mass​)×106
  • Verify the presence of the M+2 peak at m/z 310.0241. The peak area of M+2 must be approximately 97% of the monoisotopic peak area, confirming the single bromine atom[4].

LCHRMS_Workflow SamplePrep Sample Preparation (Dilution in MeOH/H2O + Formic Acid) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Ionization ESI(+) Ionization [M+H]+ Formation Chromatography->Ionization MassAnalysis HRMS Analysis (Orbitrap / Q-TOF, R > 60k) Ionization->MassAnalysis DataProcessing Data Processing (Mass Error < 5 ppm) MassAnalysis->DataProcessing

Fig 2: Step-by-step LC-ESI-HRMS analytical workflow for exact mass determination.

Conclusion

Determining the exact mass of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine requires a rigorous understanding of its monoisotopic composition and the distinct behavior of its halogen substituents. By executing a tightly controlled LC-ESI-HRMS protocol and utilizing the natural 79 Br/ 81 Br isotopic ratio as an internal validation mechanism, analytical scientists can achieve unequivocal structural confirmation necessary for downstream pharmaceutical development.

References

  • Wikipedia. "Mass (mass spectrometry)." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Schymanski, E. L., et al. "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations." National Center for Biotechnology Information (PMC). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in Rifapentine Drug Substance and Drug Product." FDA.gov. Available at: [Link]

  • Algimed. "Chapter 1 – HRMS: Fundamentals and Basic Concepts." Algimed.com. Available at:[Link]

  • National Institutes of Health (PMC). "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the material safety considerations for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, a compound of interest for researchers and scientists in the field of drug development. In the absence of a specific Material Safety Data Sheet (MSDS) for this novel compound, this document synthesizes data from structurally related molecules to provide a robust framework for its safe handling, storage, and disposal. The principles outlined herein are grounded in established laboratory safety protocols and an understanding of the chemical reactivity of its constituent functional groups.

Hazard Identification and Risk Assessment: A Composite Analysis

The toxicological and safety profile of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine has not been extensively documented. Therefore, a conservative approach to risk assessment is imperative, treating the compound as potentially hazardous. The molecule can be deconstructed into two primary structural components for hazard analysis: the piperidine ring and the substituted benzyl group.

  • The Piperidine Moiety: The piperidine core is a known hazardous chemical.[1][2][3][4][5] It is classified as a flammable liquid and is associated with acute toxicity via oral, dermal, and inhalation routes.[1][2][5] Furthermore, piperidine is corrosive and can cause severe skin and eye damage.[2][3]

  • The Bromo-Fluoro-Benzyl Group: The presence of halogen atoms (bromine and fluorine) on the benzyl ring suggests potential for irritation and toxicity.[6][7][8][9] Halogenated aromatic compounds can be skin and eye irritants, and some have been shown to be harmful if inhaled or swallowed.[8] The difluoro substitution on the piperidine ring further increases the fluorine content of the molecule. While the carbon-fluorine bond is generally strong, metabolic processes can sometimes lead to the release of toxic fluoride ions or other harmful metabolites.[10]

Based on this composite analysis, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine should be handled as a substance that is potentially flammable, corrosive, and toxic.

Prudent Laboratory Practices: Engineering and Personal Protective Controls

Given the anticipated hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential.

Engineering Controls
  • Ventilation: All manipulations of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][11]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check for any signs of degradation or permeation and to change gloves frequently.

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron are necessary to prevent skin contact.[3]

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.[11]

Experimental Workflows: Safe Handling and Emergency Protocols

The following protocols are designed to ensure the safe execution of common laboratory procedures involving 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface within the fume hood to contain any spills.

  • Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reaction Quenching: Be mindful that reactions involving halogenated compounds can sometimes be exothermic. Quench reactions carefully, preferably at a reduced temperature.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly.

Emergency Response

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and contact the appropriate emergency response team.

Visualization of Safety Concepts

To further clarify safety procedures, the following diagrams illustrate key concepts in a visual format.

GHS_Hazard_Classification cluster_compound 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine cluster_hazards Anticipated GHS Classifications (by Analogy) Compound Potential Hazards Flammable Flammable Liquids H225/H226 Compound:f0->Flammable:f0 Piperidine Moiety Corrosive Skin Corrosion/Irritation H314/H315 Compound:f0->Corrosive:f0 Piperidine & Benzyl Halides Toxic Acute Toxicity (Oral, Dermal, Inhalation) H302/H311/H331 Compound:f0->Toxic:f0 Piperidine & Benzyl Halides EyeDamage Serious Eye Damage/Irritation H318/H319 Compound:f0->EyeDamage:f0 Piperidine & Benzyl Halides

Caption: Anticipated GHS Hazard Classification by Structural Analogy.

Emergency_Response_Workflow start Exposure Incident contact_type Determine Contact Type start->contact_type skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15+ min contact_type->skin_contact Skin eye_contact Eye Contact: - Flush with water for 15+ min - Hold eyelids open contact_type->eye_contact Eye inhalation Inhalation: - Move to fresh air - Administer oxygen if needed contact_type->inhalation Inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water contact_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response Workflow for Personal Exposure.

Data Summary: Physicochemical and Safety Parameters

The following table summarizes key data extrapolated from related compounds. These values should be considered estimates and handled with the appropriate level of caution.

PropertyAnticipated Value/ClassificationRationale/Source Analogy
GHS Hazard Statements H225/H226 (Flammable), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H314 (Causes severe skin burns and eye damage)Based on the known hazards of piperidine and halogenated benzyl compounds.[1][2][8]
Personal Protective Equipment Chemical safety goggles, face shield, chemically resistant gloves, lab coat, respirator (if needed)Standard requirement for handling corrosive and toxic materials.[3][11]
First Aid Measures Immediate flushing with water for skin/eye contact; move to fresh air for inhalation; do not induce vomiting for ingestion. Seek immediate medical attention in all cases.Standard first aid for corrosive and toxic chemical exposure.[2][11]
Fire-Fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]Appropriate for flammable organic compounds.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.Standard practice for safe storage of reactive chemicals.[2][6]
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.Necessary for compounds with potential toxicity and environmental hazards.

Conclusion: A Commitment to a Culture of Safety

The strategic incorporation of fluorinated moieties is a powerful tool in modern drug discovery.[13] However, with this innovation comes the responsibility of ensuring the safety of the researchers who handle these novel compounds. While a specific MSDS for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is not yet available, a thorough analysis of its structural components provides a solid foundation for establishing safe handling practices. By adhering to the principles of hazard by analogy, implementing robust engineering and personal protective controls, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors.

References

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • 5-Bromo-1-(3-fluorobenzyl)pyrazin-2(1H) - Safety Data Sheet. [Link]

  • Piperidine - SAFETY DATA SHEET - PENTA. [Link]

  • 1-Benzyl-3,3-difluoro-4-methylpiperidine | C13H17F2N | CID 68260832 - PubChem. [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC. [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. [Link]

  • ICSC 1338 - BENZYLAMINE - INCHEM. [Link]

  • 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine — Chemical Substance Information. [Link]

  • 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem - NIH. [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. [Link]

  • 2375194-22-0 | benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate - Fluoropharm. [Link]

  • 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride — Chemical Substance Information. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

Sources

Toxicity and Hazard Statements for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized halogenated building blocks are critical for optimizing pharmacokinetic properties such as metabolic stability and lipophilicity. 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a highly specialized tertiary amine intermediate. Because it is a custom-synthesized chemical entity, a pre-existing, standardized Safety Data Sheet (SDS) is rarely available.

As a Senior Application Scientist, evaluating the hazard profile of such novel compounds requires a predictive, component-based approach grounded in structural deconstruction. This whitepaper provides an in-depth technical guide to the predicted toxicity, Global Harmonized System (GHS) hazard statements, and the self-validating experimental workflows required to empirically verify these hazards.

Structural Deconstruction & Mechanistic Toxicity Profiling

To accurately predict the toxicity of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, we must analyze the mechanistic contributions of its constituent moieties. The molecule is typically synthesized via the nucleophilic substitution of 3,3-difluoropiperidine with 3-bromo-5-fluorobenzyl bromide .

  • The Piperidine Core (Tissue Irritation): Unsubstituted and fluorinated piperidines are known irritants. According to the safety data for1, the secondary amine core is responsible for documented skin irritation (H315) and serious eye irritation (H319)[1]. While the electron-withdrawing gem-difluoro group slightly reduces the basicity (pKa) of the nitrogen compared to unsubstituted piperidine, the resulting tertiary amine in the final product retains sufficient basicity to disrupt lipid bilayers and cause localized cellular irritation.

  • The Halogenated Benzyl Moiety (Lipophilicity & Environmental Persistence): The precursor, 2, is a severe alkylating agent and is classified as highly hazardous to water (WGK 3)[2]. Once the reactive benzylic bromide is consumed during synthesis, the acute corrosive hazard is neutralized. However, the remaining 3-bromo-5-fluorophenyl ring imparts extreme lipophilicity (high LogP). This drives rapid cellular membrane penetration, increasing the risk of systemic toxicity and long-term environmental persistence due to the highly stable C-F and C-Br bonds.

Pathway A 3,3-Difluoropiperidine (Irritant, H315/H319) C 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine A->C Nucleophilic Substitution B 3-Bromo-5-fluorobenzyl Bromide (Corrosive, Alkylating) B->C Electrophilic Benzyl D Enhanced Lipophilicity (Membrane Penetration) C->D E Amine Basicity (Tissue Irritation) C->E F Halogenated Stability (Environmental Persistence) C->F

Structural contributions to the toxicity profile of the synthesized compound.

Predicted GHS Classification & Hazard Statements

Based on the mechanistic profiling and the established hazards of structurally analogous halogenated benzylamines[1][2][3], the following quantitative and categorical hazard profile is predicted for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

GHS Hazard Summary Table
Hazard ClassCategorySignal WordHazard Statement (H-Code)Mechanistic Rationale
Skin Corrosion/Irritation Category 2WarningH315 : Causes skin irritationBasic tertiary amine disrupts epidermal lipid layers.
Serious Eye Damage/Irritation Category 2AWarningH319 : Causes serious eye irritationDirect interaction of the amine with ocular mucosa.
Specific Target Organ Toxicity (Single) Category 3WarningH335 : May cause respiratory irritationVolatilization of the free base affects respiratory tract.
Hazardous to Aquatic Environment Chronic 3NoneH412 : Harmful to aquatic life with long lasting effectsHigh lipophilicity and stable C-F/C-Br bonds resist biodegradation.

Key Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Workflow: Self-Validating Toxicity Assessment

To transition from predicted hazards to empirical SDS data, a rigorous, self-validating testing pipeline is required. The following protocols are designed with built-in causality checks: if the internal controls fail, the assay invalidates itself, ensuring absolute data trustworthiness.

Workflow S1 1. Compound Prep (>98% Purity via LC-MS) S2 2. HepG2 Cytotoxicity (Internal Controls: DMSO/Dox) S1->S2 S3 3. Ames Mutagenicity (Strains TA98/TA100) S2->S3 S4 4. LC-MS/MS Stability (Aqueous Degradation) S3->S4 S5 5. GHS Classification & SDS Generation S4->S5

Self-validating experimental workflow for comprehensive hazard assessment.

Protocol A: High-Throughput In Vitro Cytotoxicity (HepG2 MTT Assay)

Causality: The HepG2 (human liver cancer) cell line is selected because the compound's high lipophilicity guarantees hepatic metabolism. The MTT assay measures mitochondrial reductase activity, providing a direct readout of cellular metabolic viability.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine in DMSO. Perform serial dilutions to treat cells with concentrations ranging from 0.1 μM to 100 μM.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 10 μM Doxorubicin (Known hepatotoxin).

  • Viability Quantification: After 48 hours, add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of DMSO and read absorbance at 570 nm using a microplate reader.

  • Validation Gate: The assay is strictly deemed valid only if the DMSO negative control shows >95% viability and the Doxorubicin positive control yields an IC₅₀ within the laboratory's historical baseline (typically 1-5 μM).

Protocol B: Environmental Stability & Aqueous Degradation

Causality: Halogenated compounds often resist hydrolysis, triggering H412 classifications. This protocol empirically determines the half-life ( t1/2​ ) of the compound in aquatic environments.

  • Buffer Preparation: Prepare three standardized aqueous buffers at pH 4.0 (acetate), pH 7.4 (phosphate), and pH 10.0 (borate).

  • Incubation: Spike the compound into each buffer to a final concentration of 10 μM. Incubate in sealed, light-protected amber vials at 25°C to isolate hydrolytic degradation from photodegradation.

  • Sampling & Quenching: Extract 100 μL aliquots at t=0,24,48,72,and 168 hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol) to arrest degradation.

  • LC-MS/MS Quantification: Analyze the samples using reverse-phase LC-MS/MS (MRM mode). Track the disappearance of the parent mass [M+H]⁺.

  • Validation Gate: The internal standard peak area must not deviate by more than ±5% across all time points, proving that any observed reduction in the target compound is due to true degradation, not instrument drift or injection volume errors.

Handling, Storage, and Risk Mitigation

Until empirical data overrides the predictive model, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine must be handled as a Category 2 Irritant and a Chronic Aquatic Toxin [1][2][3].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized powders (P261).

  • PPE: Nitrile gloves (minimum 5 mil thickness, double-gloved), splash-proof chemical goggles, and a flame-resistant lab coat are mandatory (P280).

  • Storage: The compound is likely sensitive to oxidative degradation over time. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, light-resistant container at 4°C.

References

  • Fisher Scientific. "3,3-Difluoropiperidine hydrochloride - SAFETY DATA SHEET".
  • TCI Chemicals. "SAFETY DATA SHEET - 3,3-Difluoropiperidine Hydrochloride".
  • TCI Chemicals. "SAFETY DATA SHEET - 3-Bromo-5-fluorobenzyl Bromide".

Sources

An In-depth Technical Guide on the Boiling and Melting Point Properties of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted boiling and melting point properties of the novel compound 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. In the absence of direct experimental data for this specific molecule, this document establishes a robust theoretical framework to predict its physical characteristics. By dissecting the structural components of the molecule—the N-benzylpiperidine core, the geminal difluorination on the piperidine ring, and the bromo and fluoro substituents on the aromatic ring—we can project its behavior based on well-established structure-property relationships. Furthermore, this guide details the rigorous experimental protocols necessary for the empirical determination of these crucial physicochemical parameters, ensuring that researchers can validate the theoretical predictions presented herein. This work is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of this and related compounds in the field of drug discovery and development.

Introduction

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to modulate the efficacy and physicochemical properties of drug candidates.[1] The specific compound of interest, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, incorporates several key features that are expected to significantly influence its physical properties, such as its boiling and melting points. These properties are fundamental to drug development, impacting formulation, solubility, and bioavailability.

While specific experimental data for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is not currently available in public literature, this guide provides a detailed predictive analysis based on the established principles of physical organic chemistry. We will explore the influence of intermolecular forces, molecular weight, and structural symmetry on the melting and boiling points of this compound. Additionally, this document outlines the standardized experimental procedures for the precise determination of these properties.

Theoretical Framework for Boiling and Melting Points

The boiling and melting points of a compound are direct indicators of the strength of its intermolecular forces.[2] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient energy must be supplied to overcome these attractive forces between molecules.[3] The primary intermolecular forces at play in organic molecules are:

  • Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and arise from temporary fluctuations in electron density, creating transient dipoles. The strength of these forces increases with the surface area and molecular weight of the molecule.[2]

  • Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as nitrogen, oxygen, or fluorine.

Structure-Property Relationship Analysis of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

The molecular structure of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a composite of several functional groups, each contributing to its overall physical properties.

The N-Benzylpiperidine Core

The foundational N-benzylpiperidine structure contributes significantly to the molecule's molecular weight and size. The parent compound, 1-benzylpiperidine, has a molecular weight of 175.27 g/mol .[4] The piperidine ring, being a saturated heterocycle, can adopt various conformations, which can influence how the molecules pack in a crystal lattice, thereby affecting the melting point.

Influence of Halogen Substituents

The presence of bromine and fluorine atoms on the benzyl and piperidine rings introduces several key effects:

  • Increased Molecular Weight: The bromine atom, in particular, significantly increases the molecular weight, which in turn strengthens the van der Waals forces.

  • Polarity and Dipole-Dipole Interactions: The high electronegativity of fluorine and bromine atoms creates polar C-F and C-Br bonds, introducing dipole-dipole interactions between molecules. The geminal difluoro substitution on the piperidine ring is a powerful strategy to modulate physicochemical properties.[5][6]

  • Conformational Effects of Fluorine: The introduction of fluorine into a piperidine ring can have a profound impact on its conformational preferences, which can influence molecular packing and, consequently, the melting point.[7]

Predictive Analysis

Given the combined effects of the N-benzylpiperidine core and the halogen substituents, it is predicted that 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine will be a high-boiling liquid or a solid at room temperature. The substantial molecular weight and the presence of multiple polar bonds suggest strong intermolecular forces that will require significant energy to overcome.

CompoundMolecular Weight ( g/mol )Predicted/Known Boiling PointPredicted/Known Melting Point
1-Benzylpiperidine175.27[4]~245 °C (experimental)~ -10 °C (experimental)
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine324.18Predicted: >300 °CPredicted: Solid at room temp.

Table 1: Comparison of the physical properties of 1-benzylpiperidine with the predicted properties of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

The predictions in Table 1 are based on the significant increase in molecular weight and the introduction of multiple polar C-halogen bonds, which are expected to elevate both the boiling and melting points compared to the parent N-benzylpiperidine.

Caption: Factors influencing the boiling and melting points of the target molecule.

Experimental Determination of Melting and Boiling Points

To validate the predicted properties, precise experimental determination is essential. The following are standard, reliable protocols for measuring the melting and boiling points of a novel organic compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions to a liquid. A pure crystalline solid will have a sharp melting point range (typically 0.5-1 °C).

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Protocol:

  • Sample Preparation: Ensure the sample of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is pure and dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. The packed sample should be approximately 2-3 mm in height.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has melted (the end of the melting range).

  • Reporting: The melting point is reported as a range of these two temperatures.

Melting_Point_Workflow Start Start Grind Grind Sample Start->Grind Pack Pack Capillary Tube Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly Insert->Heat Observe Observe Melting Heat->Observe Record Record T_start and T_end Observe->Record End End Record->End

Caption: Experimental workflow for melting point determination.

Boiling Point Determination (Simple Distillation)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Simple distillation is a reliable method for determining the boiling point of a pure liquid.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Condenser

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle

  • Boiling chips

Protocol:

  • Apparatus Setup: Assemble the simple distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Sample Addition: Place a small volume (e.g., 5-10 mL) of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Heating and Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • Observe the liquid as it begins to boil and the vapor rises.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Record the temperature when the first drop of distillate is collected in the receiving flask.

    • Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation.

  • Reporting: The constant temperature observed during the distillation is the boiling point of the compound. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Predictive Modeling and QSAR

For novel compounds where experimental data is unavailable, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can provide valuable predictions.[8][9] These computational models use the molecular structure to predict physicochemical properties like boiling and melting points.[10][11]

  • Descriptor Calculation: Molecular descriptors (e.g., molecular weight, surface area, polarizability) are calculated from the 2D or 3D structure of the molecule.

  • Model Building: A mathematical model is built using a training set of compounds with known properties.

  • Prediction: The model is then used to predict the properties of new, untested compounds like 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

While a full QSAR/QSPR study is beyond the scope of this guide, it represents a powerful tool for prioritizing synthetic targets and for the in-silico screening of large compound libraries.

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the boiling and melting points of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. Based on a detailed analysis of its structural components, we predict that this compound will exhibit a high boiling point and will likely be a solid at room temperature due to its significant molecular weight and polarity. The provided experimental protocols offer a clear and reliable pathway for the empirical validation of these predictions. For researchers in drug discovery and development, a thorough understanding and accurate determination of these fundamental physical properties are indispensable for the advancement of new therapeutic agents.

References

  • Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatic Compounds with N-Bromosuccinimide in Concentrated Sulfuric Acid. Industrial & Engineering Chemistry Research, 46(23), 7438-7441.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6147.
  • Golbamaki, N., et al. (2019). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental Health Perspectives, 127(12), 127002.
  • PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry: How to…. (2022, July 29). Predicting boiling and melting points. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 43(13), 2478-2486.
  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Retrieved from [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Google Patents. (n.d.). Method for the bromination of aromatic compound.
  • Chemistry Steps. (2024, June 6). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Master Organic Chemistry. (2025, August 27). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

  • Katritzky, A. R., et al. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 39(4), 684-691.
  • MDPI. (2025, December 1). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. Retrieved from [Link]

  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • ResearchGate. (n.d.). Predictive performances of models for physicochemical properties and... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • ResearchGate. (2025, September 23). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • arXiv. (2023, April 24). Uni-QSAR: an Auto-ML Tool for Molecular Property Prediction. Retrieved from [Link]

Sources

Predicted lipophilicity and LogP of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Predicted Lipophilicity and LogP of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile.[1][2][3] This guide provides a comprehensive technical overview of the predicted lipophilicity, expressed as the logarithm of the partition coefficient (LogP), for the novel chemical entity 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. We will delve into various computational prediction methodologies, analyze the structural contributions of its distinct chemical moieties, and present standardized protocols for experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the lipophilic character of complex fluorinated molecules.

The Central Role of Lipophilicity in Drug Design

The ability of a drug molecule to partition between a lipid-like (non-polar) environment and an aqueous (polar) environment is termed lipophilicity.[2] This property is a cornerstone of medicinal chemistry as it dictates how a drug traverses the biological landscape.

  • Absorption and Permeability : For oral drugs, sufficient lipophilicity is required to permeate the lipid bilayers of the gastrointestinal mucosa.[3][4] However, excessive lipophilicity can lead to poor solubility in aqueous gut fluids, hindering absorption.[2]

  • Distribution : Once in the bloodstream, a drug's lipophilicity influences its distribution into tissues. Highly lipophilic compounds may accumulate in fatty tissues, leading to a longer half-life but also potential toxicity.[3]

  • Metabolism and Excretion : Increased lipophilicity can lead to higher rates of metabolism by cytochrome P450 enzymes in the liver, impacting the drug's clearance rate.[4]

  • Target Affinity : The binding pockets of many protein targets are hydrophobic in nature. Modulating lipophilicity can therefore enhance target affinity and potency.[3]

The most common metric for lipophilicity is LogP , the logarithm of the partition coefficient between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) is used, which accounts for the pH-dependent distribution of all ionic and neutral species.[4] An optimal LogP range, often cited as between 0 and 3, is generally desirable for good oral bioavailability.[1][5]

Molecular Profile of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

The subject of this guide is a synthetically complex molecule featuring multiple halogen substitutions, which are common strategies in modern drug design to fine-tune physicochemical properties.

  • Molecular Formula: C₁₂H₁₃BrF₃N

  • SMILES: FC1=CC(Br)=CC(CN2CCC(F)(F)CC2)=C1

Caption: Chemical structure of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

In-Silico Prediction of Lipophilicity (LogP)

Before committing resources to synthesis and experimental testing, computational models provide rapid and valuable estimates of a molecule's LogP.[6] These predictions are based on various algorithms that analyze the molecule's structure, either by summing contributions from individual atoms and fragments or by using property-based quantitative structure-property relationship (QSPR) models.[5][7]

Predicted LogP Values

Below is a summary of predicted LogP values for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine using several well-established algorithms. These values were obtained using online prediction tools and cheminformatics software.

Prediction MethodAlgorithm TypePredicted LogPSource
Molinspiration cLogP Fragment-based3.85Molinspiration Cheminformatics[8]
XLogP3 Atom-additive3.92PubChem[1]
ALOGP Atom-type based3.78Virtual Computational Chemistry Laboratory
ChemAxon cLogP Fragment-based3.90ChemAxon[9]
Consensus LogP Average of multiple models~3.86 N/A
Analysis of Structural Contributions

The predicted LogP values consistently fall in the range of 3.78 to 3.92, indicating that the molecule is significantly lipophilic. This is a logical outcome based on its structural features:

  • Bromo- and Fluoro- Substituents: Halogenation is a common strategy to increase lipophilicity. The bromine atom, in particular, contributes significantly to the overall lipophilicity due to its size and hydrophobicity.[10]

  • Aromatic Ring: The phenyl ring of the benzyl group is a large, non-polar moiety that inherently increases the LogP value.

  • gem-Difluoro Piperidine Moiety: The introduction of fluorine atoms can have complex and sometimes counterintuitive effects on lipophilicity.[11][12] While a single fluorine atom is highly electronegative, the gem-difluoro (CF₂) group on the piperidine ring can modulate the molecule's conformational preferences and dipole moment, which in turn affects solvation and partitioning behavior.[11] Studies on fluorinated piperidines have shown that such substitutions can significantly impact basicity (pKa) and lipophilicity, which are key for optimizing drug properties like reducing hERG affinity.[13]

Experimental Verification of Lipophilicity

While computational predictions are invaluable for initial screening, experimental determination of LogP is essential for accurate characterization and regulatory submission.[14] The two most widely accepted methods are the shake-flask method and RP-HPLC.

G cluster_0 Shake-Flask Method (SFM) cluster_1 RP-HPLC Method A 1. Prepare pre-saturated n-octanol and buffer B 2. Add compound stock to mixture A->B C 3. Shake to reach equilibrium (e.g., 24h) B->C D 4. Centrifuge to separate phases C->D E 5. Quantify compound in each phase (e.g., UV-Vis, LC-MS) D->E F 6. Calculate LogP = log([C]octanol / [C]water) E->F G 1. Prepare mobile phase (e.g., Methanol/Water) H 2. Inject reference standards with known LogP values G->H K 5. Inject test compound and determine its log k G->K I 3. Determine retention times (tR) H->I J 4. Create calibration curve (log k vs. known LogP) I->J L 6. Interpolate LogP from calibration curve J->L K->L

Caption: General workflows for Shake-Flask and RP-HPLC LogP determination.

Protocol: Shake-Flask Method (SFM)

The SFM is considered the "gold standard" for LogP determination due to its direct measurement principle.[10][15]

Rationale: This method directly measures the partitioning of a solute between two immiscible phases after they have reached equilibrium. Using pre-saturated solvents is critical to prevent volume changes during the experiment that would alter the concentration.

Methodology:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of the two solvents for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.

  • Compound Preparation: Prepare a stock solution of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated buffer. Add a small aliquot (e.g., 20 µL) of the compound stock solution.

  • Equilibration: Tightly cap the vial and shake it vigorously on a mechanical shaker at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a known volume from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS, against a standard curve.

  • Calculation: Calculate the partition coefficient using the formula: P = [Concentration]octanol / [Concentration]water The final value is expressed as LogP = log₁₀(P) .

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is an indirect but high-throughput alternative to the SFM, suitable for screening larger numbers of compounds.[14][15]

Rationale: This method correlates a compound's retention time on a non-polar (C18) stationary phase with its lipophilicity. A linear relationship is established between the logarithm of the retention factor (log k) and the known LogP values of a set of standard compounds.

Methodology:

  • System Setup: Use a standard HPLC system with a C18 column and a UV detector.

  • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., methanol) and an aqueous buffer.

  • Reference Standards: Select a set of 5-7 commercially available compounds with well-established LogP values that bracket the expected LogP of the test compound.

  • Calibration Curve Generation: a. Inject each reference standard onto the column using each mobile phase composition. b. Measure the retention time (t_R) for each standard and the column dead time (t₀). c. Calculate the retention factor (k) for each run: k = (t_R - t₀) / t₀ d. For each compound, plot log k versus the percentage of organic modifier and extrapolate to 100% aqueous phase to determine the log k_w value. e. Create the final calibration curve by plotting the known LogP values of the standards against their calculated log k_w values.

  • Sample Analysis: Inject the test compound, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, and determine its log k_w value using the same procedure.

  • LogP Determination: Interpolate the LogP of the test compound from the linear regression equation of the calibration curve.

Discussion and Implications for Drug Development

The predicted LogP value of ~3.86 for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine places it in a moderately to highly lipophilic category. According to Lipinski's "Rule of Five," a LogP value not exceeding 5 is generally preferred for oral drug candidates.[3] Therefore, this compound falls within an acceptable range, suggesting that poor absorption due to excessive lipophilicity might not be a primary concern.

However, a value approaching 4 may indicate potential challenges:

  • Reduced Aqueous Solubility: Higher lipophilicity often correlates with lower solubility, which can impact formulation and dissolution rates in the GI tract.

  • Increased Metabolic Clearance: The compound may be more susceptible to metabolic enzymes, potentially leading to a shorter in-vivo half-life.[4]

  • Potential for Off-Target Effects: Increased lipophilicity can sometimes lead to non-specific binding to hydrophobic pockets in various proteins, increasing the risk of off-target effects.[3]

The strategic use of fluorine in this molecule is noteworthy. The gem-difluoro group on the piperidine ring, in addition to influencing lipophilicity, is known to lower the basicity (pKa) of the adjacent nitrogen atom. This can be a deliberate design choice to mitigate the risk of cardiac toxicity associated with hERG channel binding, a common liability for basic amines.[13]

Conclusion

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is predicted to be a lipophilic molecule with a consensus LogP value of approximately 3.86. This prediction is based on robust computational models that account for its key structural features, including the halogenated aromatic system and the difluorinated aliphatic ring. While this predicted value falls within a generally acceptable range for drug-like molecules, it borders on high lipophilicity, warranting careful experimental validation using standard methods like the shake-flask or RP-HPLC techniques outlined herein. Understanding and accurately characterizing the lipophilicity of this and similar complex molecules is a critical step in optimizing their ADME-Tox properties and advancing them through the drug discovery pipeline.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • In-Silico. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Taylor & Francis Online. (2024, June 26). An update on lipophilic efficiency as an important metric in drug design. [Link]

  • ACS Publications. (2021, November 23). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • Polli, J. et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

  • Monat, J. (2022, December 13). Chemistry machine learning for drug discovery with DeepChem. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. [Link]

  • PubChem. 1-Benzyl-3,3-difluoro-4-methylpiperidine. [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • Medium. (2023, November 18). Drug Discovery “Lipophilicity” using Open VINO toolkit. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • protocols.io. (2018). LogP / LogD shake-flask method. [Link]

  • PubMed. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • Computational and Mathematical Sciences Today. (2012, August 27). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

  • PubMed. (2023, September 5). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. [Link]

  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

  • ACS Publications. (2025, March 7). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021, November 13). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. [Link]

  • PMC. (2016, July 14). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • PubMed. (2019, March 15). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. [Link]

  • Collaborative Drug Discovery. (2023, March 25). Log P Calculated by CDD Vault During Chemical Registration. [Link]

  • Daylight Chemical Information Systems, Inc. (2011, January 8). ClogP Reference Manual. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

  • Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]

  • Wiley Online Library. (2020). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). [Link]

  • IAPC Journals. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The integration of fluorinated motifs into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the target compound 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (CAS: 2027407-89-0) serves as a highly versatile, privileged intermediate for drug discovery.

The strategic placement of a gem-difluoro group at the 3-position of the piperidine ring exerts a strong electron-withdrawing inductive effect, which significantly lowers the basicity of the piperidine nitrogen (pKa ~6.51) compared to an unsubstituted piperidine (pKa ~11)[1]. This precise pKa modulation ensures the amine remains largely unprotonated at physiological pH, thereby increasing lipophilicity, enhancing blood-brain barrier (BBB) permeability, and improving Central Nervous System Multiparameter Optimization (CNS MPO) scores[2]. Furthermore, the 3-bromo-5-fluorobenzyl moiety provides an orthogonal reactive handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Route Selection & Mechanistic Causality

To synthesize tertiary benzylamines, chemists typically evaluate two primary routes: direct N -alkylation or reductive amination.

  • Direct Alkylation (Rejected): Reacting 3,3-difluoropiperidine with 3-bromo-5-fluorobenzyl bromide under basic conditions is prone to overalkylation, frequently yielding undesired quaternary ammonium salts that complicate purification and reduce overall yield[3].

  • Reductive Amination (Selected): The one-pot reductive amination of 3-bromo-5-fluorobenzaldehyde with 3,3-difluoropiperidine circumvents overalkylation by forming a transient iminium intermediate that is selectively reduced[4].

For the hydride source, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄). STAB is exceptionally chemoselective; it reduces the activated iminium ion rapidly but reacts sluggishly with the starting aldehyde, preventing premature reduction to the benzyl alcohol[5]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, making it vastly superior for scalable, safe process chemistry.

Reaction Pathway Visualization

Mechanism A 3-Bromo-5-fluorobenzaldehyde (Electrophile) B 3,3-Difluoropiperidine HCl (Nucleophile) C Hemiaminal Intermediate (Transient) D Iminium Ion (Activated) C->D -H2O Acid Catalysis (AcOH) E 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine (Target) D->E NaBH(OAc)3 Hydride Transfer AB AB AB->C DIPEA, DCE Nucleophilic Attack

Figure 1: Mechanistic pathway for the reductive amination of 3-bromo-5-fluorobenzaldehyde.

Experimental Protocol

Materials & Reagents

The following stoichiometric table is optimized for a scalable 100 mmol batch.

ReagentMW ( g/mol )EquivalentsAmountFunction
3-Bromo-5-fluorobenzaldehyde 203.011.0020.30 gElectrophile
3,3-Difluoropiperidine HCl 157.591.1017.33 gNucleophile
N,N -Diisopropylethylamine (DIPEA) 129.241.2015.51 g (20.9 mL)Free-basing agent
Sodium Triacetoxyborohydride (STAB) 211.941.5031.79 gReducing Agent
Glacial Acetic Acid (AcOH) 60.051.006.01 g (5.7 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent500 mLReaction Medium
Step-by-Step Methodology

Step 1: Amine Liberation

  • Equip a 1 L oven-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Suspend 3,3-Difluoropiperidine HCl (17.33 g, 110 mmol) in anhydrous DCE (500 mL).

  • Add DIPEA (20.9 mL, 120 mmol) dropwise at room temperature (20–25 °C). Stir for 15 minutes to fully liberate the free piperidine base.

Step 2: Iminium Formation 4. Add 3-Bromo-5-fluorobenzaldehyde (20.30 g, 100 mmol) in one portion. 5. Add Glacial Acetic Acid (5.7 mL, 100 mmol). Causality Note: The reduced nucleophilicity of the 3,3-difluoropiperidine requires a mildly acidic environment (pH 4–5) to protonate the hemiaminal hydroxyl group, facilitating its departure as water to form the reactive iminium ion[6]. 6. Stir the mixture at room temperature for 2 hours.

Step 3: Hydride Reduction 7. Cool the reaction vessel to 0 °C using an ice-water bath. 8. Add STAB (31.79 g, 150 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition mitigates the mild exotherm and prevents localized heating, which could lead to off-target reduction of the unreacted aldehyde. 9. Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen.

Step 4: Quench & Workup 10. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ (250 mL). Stir vigorously until gas evolution (CO₂) ceases. 11. Transfer the biphasic mixture to a separatory funnel. Isolate the organic (DCE) layer. 12. Extract the aqueous phase with Dichloromethane (DCM) (2 × 150 mL). 13. Combine all organic layers, wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 14. Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15) to afford the pure target compound as a clear to pale-yellow oil.

In-Process Controls & Self-Validating System

To ensure scientific integrity and process reliability, the following self-validating checkpoints must be met:

  • Validation 1 (Reaction Completion): Prior to workup, an aliquot analyzed by LC-MS must show complete consumption of the aldehyde (m/z 203.0).

  • Validation 2 (Isotopic Signature): Because the product contains a single bromine atom, the LC-MS (ESI+) spectrum must display a distinct 1:1 isotopic doublet at m/z 308.0 and 310.0 [M+H]⁺ . The absence of this doublet indicates a failure in the reaction or loss of the aryl bromide.

  • Validation 3 (Workup pH Control): During the NaHCO₃ quench, the aqueous phase must be verified with pH paper to be pH > 8 . Because the pKa of the product is ~6.5, a pH of 8 ensures >95% of the product is in its neutral, lipophilic free-base form, preventing catastrophic yield loss into the aqueous waste.

  • Validation 4 (Fluorine NMR): ¹⁹F NMR (376 MHz, CDCl₃) will act as a structural fingerprint, showing a singlet for the aromatic fluorine (approx. -110 ppm) and a distinct multiplet for the gem-difluoro group (approx. -100 to -105 ppm).

Sources

Using 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine as a Privileged Scaffold for Kinase Inhibitors and Targeted Protein Degraders

Executive Summary

The development of advanced therapeutics, particularly in the realms of targeted protein degradation (PROTACs) and kinase inhibition, requires building blocks that perfectly balance synthetic tractability with optimized physicochemical properties. 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a highly versatile, bifunctional pharmaceutical intermediate. By combining the profound pKa-modulating effects of a gem-difluoropiperidine ring with the late-stage functionalization potential of a brominated benzyl handle, this scaffold enables the rapid generation of metabolically stable, highly permeable drug candidates.

Mechanistic Rationale & Physicochemical Profiling

The integration of fluorine into aliphatic amines is a cornerstone strategy in modern medicinal chemistry. Unsubstituted piperidine rings are highly basic (pKa ~11.2), which often leads to poor membrane permeability, high volumes of distribution, and off-target toxicities such as hERG channel inhibition[1].

By introducing a gem-difluoro group at the 3-position, the strong electron-withdrawing inductive effect significantly attenuates the basicity of the piperidine nitrogen, lowering its pKa to approximately 7.4[2]. This modulation shifts the molecule into an optimal physicochemical space, improving its Central Nervous System Multiparameter Optimization (CNS MPO) score and overall Lipophilic Efficiency (LipE)[1].

Concurrently, the 3-bromo-5-fluorobenzyl moiety serves a dual purpose. The 5-fluoro substituent further enhances metabolic stability by blocking cytochrome P450-mediated oxidation of the aromatic ring[3]. Meanwhile, the 3-bromo position acts as an essential synthetic handle. This halogen vector is primed for late-stage palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the scaffold into complex Active Pharmaceutical Ingredients (APIs)[3].

Table 1: Physicochemical Impact of the 3,3-Difluoro Motif

PropertyUnsubstituted Piperidine3,3-DifluoropiperidinePharmacological Consequence
Basic pKa ~11.2~7.4Reduced basicity mitigates hERG liability and improves cellular permeability.
Lipophilicity Lower LogDHigher LogDEnhances LipE and optimizes CNS MPO scores for target engagement.
Metabolic Stability Prone to CYP450 α -oxidationSterically/Electronically blockedProlongs in vivo half-life and increases systemic exposure (AUC).

Structural Logic & Workflow Integration

The following diagram illustrates how the distinct structural features of this building block map directly to its downstream pharmaceutical applications.

G BB 1-(3-Bromo-5-fluoro-benzyl)- 3,3-difluoro-piperidine F2 3,3-Difluoro Piperidine • Lowers pKa (~7.4) • Blocks CYP450 Oxidation BB->F2 Br 3-Bromo Aryl Handle • Cross-Coupling Vector • Late-Stage Functionalization BB->Br F1 5-Fluoro Aryl Motif • Enhances LipE • Modulates Ring Electronics BB->F1 Target1 Kinase Inhibitors (e.g., JAK2 Modulators) F2->Target1 Target2 PROTAC Degraders (e.g., NTRK, IRAK4) F2->Target2 Br->Target1 Br->Target2 F1->Target1 F1->Target2

Caption: Structural logic of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine in drug design.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.

Protocol A: Synthesis of the Building Block via Reductive Amination

Objective: To synthesize the title compound from commercially available precursors while avoiding over-alkylation. Causality & Design: Reductive amination is selected over direct SN​2 alkylation (using a benzyl bromide precursor) to strictly prevent the formation of quaternary ammonium salts. Sodium triacetoxyborohydride (STAB) is utilized as the reducing agent because its mild hydride-donating ability selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde.

Step-by-Step Methodology:

  • Preparation: Suspend 3,3-difluoropiperidine hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise at room temperature. Causality: DIPEA neutralizes the hydrochloride salt, freeing the secondary amine for nucleophilic attack. Its steric bulk prevents it from acting as a competing nucleophile.

  • Imine Formation: Add 3-bromo-5-fluorobenzaldehyde (0.95 equiv) to the solution. Stir for 2 hours at room temperature.

  • Reduction: Add STAB (1.5 equiv) in portions. Stir the reaction mixture overnight under a nitrogen atmosphere.

  • IPC & Validation: Sample the reaction mixture and analyze via LC-MS.

    • Validation Check: The reaction is complete when the UV trace (254 nm) shows the disappearance of the aldehyde. The MS spectrum must reveal the product mass with a characteristic bromine isotope pattern: an [M+H]+ doublet at m/z 308.1 and 310.1 in a strict 1:1 ratio.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary amine.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: To extend the scaffold by coupling the 3-bromo handle with an aryl boronic acid. Causality & Design: The sterically demanding nature of the bromobenzyl system requires a highly active palladium catalyst. Pd(dppf)Cl2​ is chosen for its large bite angle, which facilitates the oxidative addition of the aryl bromide and reductive elimination of the coupled product, minimizing protodeboronation side reactions.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat the mixture thermally at 90 °C or via microwave irradiation at 110 °C for 1 hour.

  • IPC & Validation: Analyze via TLC and LC-MS.

    • Validation Check: Successful coupling is confirmed by the complete consumption of the m/z 308/310 starting material and the appearance of the new [M+H]+ corresponding to the cross-coupled product. The loss of the 1:1 bromine isotope pattern confirms the successful substitution of the bromide handle.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove palladium black. Partition between EtOAc and water. Dry the organic phase, concentrate, and purify via reverse-phase preparative HPLC.

Applications in Advanced Modalities

  • Kinase Inhibitors: The incorporation of fluorinated piperidines into macrocyclic scaffolds has been shown to drastically improve the pharmacokinetic properties of JAK2 inhibitors. In comparative in vivo studies, fluorinated analogs utilizing this structural motif demonstrated a longer half-life ( T1/2​ ) and higher maximum plasma concentration ( Cmax​ ) following oral administration compared to non-fluorinated controls[3].

  • Targeted Protein Degradation (PROTACs): The versatile nature of the 3-bromo handle allows this building block to be seamlessly integrated into PROTAC linkerologies. It has been successfully utilized in the synthesis of degraders targeting Neurotrophic Tyrosine Receptor Kinase (NTRK)[4] and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[5]. In these massive chimeric molecules, the difluoropiperidine moiety aids in maintaining the delicate balance of aqueous solubility and cellular permeability required for oral bioavailability.

References

  • Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • WO2023055952A1 - Neurotrophic tyrosine receptor kinase (NTRK)
  • EP4367113A1 - Compounds for targeting degradation of IRAK4 proteins - Google P
  • 3,3-Difluoropiperidine | CID 2758350 - PubChem -[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist - ChemRxiv -[Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In contemporary drug discovery and materials science, the precise installation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The target substrate, 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine , represents a highly valuable, trifluorinated building block. Its structure combines several key features:

  • An Aryl Bromide Handle: The carbon-bromine bond on the phenyl ring is the primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Electron-Deficient Aromatic Ring: The presence of a fluorine atom at the C5 position renders the aromatic ring electron-deficient, which can influence the kinetics of the catalytic cycle, particularly the initial oxidative addition step.

  • A Difluorinated Piperidine Moiety: The geminal difluoro group on the piperidine ring is a common bioisosteric replacement for a carbonyl group or can be used to modulate the pKa and lipophilicity of the adjacent nitrogen atom. This moiety is generally stable under the mild conditions of modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for molecular construction due to their broad functional group tolerance and reliable performance.[1] This document provides detailed, field-proven protocols for these key transformations, specifically optimized for the 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine substrate, to guide researchers in its effective utilization.

Substrate Analysis and Reactivity Considerations

A thorough understanding of the substrate's properties is critical for predicting its behavior and troubleshooting reactions. The key reactive centers and influential groups are highlighted below.

Caption: Key structural features of the substrate.

Causality Behind Experimental Choices: The electronic nature of the aryl bromide is a key consideration. The fluorine substituent at the meta-position exerts a moderate electron-withdrawing effect, which can facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond. However, the bulky and electron-rich nature of the difluorobenzylpiperidine substituent must also be considered when selecting the appropriate phosphine ligand to ensure efficient catalyst turnover. The protocols outlined below utilize ligands and conditions that balance these electronic and steric factors.

Core Experimental Principles: Ensuring Reproducibility

To ensure the success and reproducibility of the following protocols, adherence to several core principles is essential.

  • Inert Atmosphere: The active Pd(0) species in the catalytic cycles are sensitive to atmospheric oxygen. Therefore, all reactions must be assembled under an inert atmosphere (Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.

  • Solvent and Reagent Purity: Anhydrous solvents are critical, as water can interfere with the catalytic cycle, particularly by reacting with the base or organometallic intermediates. Reagents, especially boronic acids and amines, should be of high purity.

  • Catalyst and Ligand Handling: Many phosphine ligands are air-sensitive. Modern pre-catalysts (e.g., palladacycles) offer improved air stability and are recommended for ease of handling and reproducibility.[2][3]

  • Reaction Monitoring: Progress should be monitored by a suitable analytical technique (TLC, LC-MS, or GC-MS) to determine the point of completion and to identify potential side reactions, such as hydrodebromination (replacement of -Br with -H).

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron species.[4][5]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex Ar-Pd(II)-(Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Coupling with 4-Methoxyphenylboronic Acid

  • Reaction Assembly:

    • To a flame-dried 25 mL Schlenk flask, add 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (338 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with argon three times.

  • Solvent Addition:

    • Under a positive flow of argon, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction Execution:

    • Stir the mixture vigorously and heat to 90 °C in a pre-heated oil bath.

    • Monitor the reaction by LC-MS or TLC (e.g., 4:1 Hexanes:Ethyl Acetate) for the consumption of the starting material (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 0% to 20% ethyl acetate in hexanes) to yield the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions

ParameterCondition ACondition B
Catalyst Pd(dppf)Cl₂XPhos Pd G2
Ligand (internal to catalyst)XPhos
Base K₂CO₃K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 90 °C100 °C
Typical Yield 75-90%80-95%

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, a crucial transformation for synthesizing compounds with pharmaceutical relevance.[6][7][8]

Buchwald_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(Br)L pd0->oa_complex Oxidative Addition (+ Ar-Br) amide_complex [Ar-Pd(II)(NR₂)L]⁻ oa_complex->amide_complex Amine Coordination & Deprotonation (+ HNR₂, Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Coupled Product) amide_complex->product

Caption: Simplified Buchwald-Hartwig amination cycle.

Detailed Protocol: Coupling with Morpholine

  • Reaction Assembly:

    • To a glovebox-dried vial or Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 17 mg, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.).

    • In a separate vial, weigh 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (338 mg, 1.0 mmol, 1.0 equiv.).

    • Seal the vials, remove from the glovebox if necessary.

  • Reagent Addition:

    • Under an argon atmosphere, add anhydrous toluene (10 mL) to the substrate.

    • Add morpholine (105 µL, 1.2 mmol, 1.2 equiv.) to the substrate solution.

    • Transfer the substrate/amine solution to the vial containing the catalyst and base.

  • Reaction Execution:

    • Seal the reaction vessel tightly and heat to 100 °C with vigorous stirring.

    • Monitor for completion (typically 2-8 hours). The reaction mixture often turns dark brown or black.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Pass the entire mixture through a short plug of Celite®, washing with ethyl acetate (30 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to afford the arylamine product.

Data Summary: Buchwald-Hartwig Amination Conditions

ParameterCondition ACondition B
Pre-catalyst XPhos Pd G3RuPhos Pd G3
Base NaOtBuLHMDS
Solvent Toluene1,4-Dioxane
Temperature 100 °C100 °C
Typical Yield 85-98%80-95%

Protocol 3: Sonogashira C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking aryl halides with terminal alkynes, creating conjugated systems important in materials and medicinal chemistry.[9][10]

Sonogashira_Cycle cluster_main Palladium Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) alkynyl_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_cycle Copper Cycle (Generates Cu-C≡CR) cu_cycle->oa_complex from R-C≡CH + Cu(I)

Caption: Simplified Sonogashira catalytic cycle (Pd portion).

Detailed Protocol: Coupling with Phenylacetylene

  • Reaction Assembly:

    • To a flame-dried Schlenk flask, add 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (338 mg, 1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 5.7 mg, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition:

    • Under a positive flow of argon, add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 0.7 mL, 5.0 mmol, 5.0 equiv.).

    • Add phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

    • Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) to remove the amine base and copper salts.

    • Wash the organic layer with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (gradient elution, e.g., 0% to 15% ethyl acetate in hexanes) to yield the diarylalkyne product.

Data Summary: Sonogashira Coupling Conditions

ParameterCondition A (Classic)Condition B (Cu-Free)
Pd Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂
Cu Co-catalyst CuINone
Ligand PPh₃SPhos
Base Et₃NK₂CO₃
Solvent THFAcetonitrile
Temperature 25-50 °C80 °C
Typical Yield 70-90%75-92%

Conclusion

The protocols described herein provide reliable and high-yielding methods for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using the versatile building block, 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. By selecting the appropriate catalyst, ligand, and base system as detailed, researchers can efficiently generate diverse libraries of novel compounds for applications in pharmaceutical development and materials science. The provided troubleshooting notes and mechanistic insights are intended to empower scientists to adapt these methods to a broader range of coupling partners.

References

  • Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation
  • Buchwald–Hartwig amin
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC.
  • Buchwald-Hartwig Amination.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).PMC.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview.PMC.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

Sources

Application Notes & Protocols: Strategic Incorporation of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth technical overview of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, a versatile building block engineered for contemporary medicinal chemistry programs. We will explore the scientific rationale behind its design, focusing on the synergistic benefits of the gem-difluoropiperidine moiety and the synthetically tractable bromo-fluorobenzyl group. Detailed, field-proven protocols for its synthesis via reductive amination and its subsequent diversification through Suzuki-Miyaura cross-coupling are presented. Furthermore, we provide a standard protocol for evaluating the metabolic stability of resulting compounds, a key property influenced by the strategic placement of fluorine. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated motifs to accelerate the discovery of novel therapeutics.

Introduction: The Rationale for Fluorinated Scaffolds

The deliberate introduction of fluorine into drug candidates has become a prevalent strategy, with approximately 20% of all commercial pharmaceuticals being fluoro-pharmaceuticals.[1] This is due to the unique properties of fluorine, including its small size, high electronegativity, and the strength of the C-F bond. These attributes can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[2][3]

The subject of this guide, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, is a testament to this design philosophy. It combines two key fluorinated motifs:

  • The 3,3-difluoropiperidine ring: The piperidine scaffold is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) agents. The gem-difluoro substitution at the 3-position offers several distinct advantages:

    • Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the position resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shield" can enhance a compound's half-life.[4][5]

    • pKa Modulation: The strong electron-withdrawing effect of the two fluorine atoms lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing off-target activities, such as hERG channel affinity.[6]

    • Conformational Control: The presence of the difluoro group can influence the conformational equilibrium of the piperidine ring, often favoring specific chair conformations that can be beneficial for target binding.[7][8][9]

  • The 3-Bromo-5-fluorobenzyl group: This moiety serves a dual purpose:

    • Synthetic Handle: The bromine atom provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[10][11][12][13][14] This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

    • Pharmacophoric Element: The fluorinated aromatic ring can participate in favorable interactions with biological targets and further enhance metabolic stability.[15]

This application note will provide the necessary protocols and scientific context to effectively utilize this advanced building block.

Physicochemical Properties and Design Rationale

The strategic placement of fluorine atoms in 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine results in a unique combination of physicochemical properties that are highly desirable in drug discovery.

PropertyValue (Predicted)Rationale and Impact
Molecular Weight 324.15 g/mol Within the range suitable for oral bioavailability (Lipinski's Rule of Five).
cLogP 3.5 - 4.0The gem-difluoro group can either increase or decrease lipophilicity depending on the overall molecular context.[16] This value suggests good membrane permeability.
pKa (Piperidine N) 7.5 - 8.5Significantly lower than non-fluorinated piperidines (pKa ~10-11). This reduces the proportion of charged species at physiological pH (7.4), which can improve cell permeability and reduce ionic interactions with off-targets.[6][17]
Topological Polar Surface Area (TPSA) 3.24 ŲLow TPSA is indicative of good potential for blood-brain barrier penetration.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a clear path from starting materials to diversified final compounds.

Protocol 1: Synthesis of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

This protocol details the synthesis of the title compound via a one-pot reductive amination reaction.[18][19][20]

Reaction Scheme:

3,3-Difluoropiperidine + 3-Bromo-5-fluorobenzaldehyde --(NaBH(OAc)₃)--> 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Materials and Reagents:

ReagentM.W.Equivalents
3,3-Difluoropiperidine (as HCl salt)157.601.0
3-Bromo-5-fluorobenzaldehyde203.001.05
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5
Triethylamine (TEA)101.192.2
Dichloromethane (DCM), anhydrous--
Saturated aqueous Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,3-difluoropiperidine hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free base.

  • Add 3-bromo-5-fluorobenzaldehyde (1.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the bromide as a synthetic handle for introducing new aryl or heteroaryl groups.[11][12][13]

Reaction Scheme:

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine + Arylboronic Acid --(Pd catalyst, base)--> Diversified Product

Materials and Reagents:

ReagentM.W.Equivalents
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine324.151.0
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)151.961.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.05
Sodium Carbonate (Na₂CO₃)105.992.0
1,4-Dioxane--
Water--

Step-by-Step Procedure:

  • To a microwave vial or Schlenk tube, add 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Protocol 3: In Vitro Metabolic Stability Assessment

This protocol provides a general method for assessing the metabolic stability of compounds synthesized using the title building block in human liver microsomes.[21][22][23][24]

Materials and Reagents:

ReagentDetails
Human Liver Microsomes (HLM)Pooled, commercially available
NADPH regenerating system(e.g., Promega NADPH-Glo™)
Phosphate Buffer100 mM, pH 7.4
Test Compound10 mM stock in DMSO
Positive Control (e.g., Verapamil)10 mM stock in DMSO
Acetonitrile with internal standard(e.g., Tolbutamide)

Step-by-Step Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a 1 mg/mL HLM solution in 100 mM phosphate buffer (pH 7.4). Prepare the test compound and positive control working solutions by diluting the DMSO stocks with buffer.

  • Incubation: In a 96-well plate, add the HLM solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the test compound to the wells to achieve a final concentration of 1 µM. To initiate the reaction, add the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualization of Workflows and Concepts

Diagram 1: Synthetic and Diversification Workflow

This diagram illustrates the overall strategy for utilizing the building block.

G cluster_synthesis Synthesis cluster_diversification Diversification & Screening 3,3-Difluoropiperidine 3,3-Difluoropiperidine Reductive_Amination Protocol 1: Reductive Amination 3,3-Difluoropiperidine->Reductive_Amination 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde 3-Bromo-5-fluorobenzaldehyde->Reductive_Amination Building_Block 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine Reductive_Amination->Building_Block Suzuki_Coupling Protocol 2: Suzuki Coupling Building_Block->Suzuki_Coupling Arylboronic_Acids Aryl/Heteroaryl Boronic Acids Arylboronic_Acids->Suzuki_Coupling Compound_Library Compound Library Suzuki_Coupling->Compound_Library Metabolic_Assay Protocol 3: Metabolic Stability Assay Compound_Library->Metabolic_Assay SAR_Data SAR Data Metabolic_Assay->SAR_Data

Caption: Workflow for synthesis, diversification, and evaluation.

Diagram 2: Impact of gem-Difluorination on Drug Properties

This diagram conceptualizes the key benefits imparted by the 3,3-difluoro moiety.

G cluster_properties Physicochemical & Pharmacokinetic Properties Scaffold Piperidine Core C-H bonds at C3 Metabolism_Original Metabolite Scaffold:f1->Metabolism_Original Site of Metabolism Modified_Scaffold 3,3-Difluoro-piperidine Core C-F bonds at C3 pKa Lower pKa (Improved Permeability) Modified_Scaffold:f0->pKa Metabolism Blocked Metabolism (Increased Half-life) Modified_Scaffold:f1->Metabolism Conformation Conformational Rigidity (Enhanced Potency) Modified_Scaffold:f0->Conformation

Caption: Benefits of gem-difluorination on the piperidine core.

Conclusion

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a highly valuable and versatile building block for modern drug discovery. Its rational design provides medicinal chemists with a tool to systematically address common challenges such as metabolic instability and suboptimal physicochemical properties. The dual functionality of a metabolically robust, pKa-modulating difluoropiperidine core and a synthetically versatile bromobenzyl handle allows for efficient exploration of chemical space. The protocols provided herein offer a reliable foundation for the synthesis and derivatization of this scaffold, enabling its seamless integration into discovery programs aimed at identifying next-generation therapeutics.

References

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Advances, 14, 19062–19066.
  • PubChem. 1-Benzyl-3,3-difluoro-4-methylpiperidine.
  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google P
  • Sigma-Aldrich. 1-(3-Bromo-4-fluorobenzyl)piperidine.
  • Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2683–2693.
  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(20), e202200331.
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.
  • Surmont, R., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4515–4519.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Applications of 2-Bromo-5-fluorobenzyl Bromide in Chemical Research.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Nairoukh, Z., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • PubChem. 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine.
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine.
  • Uno, T., et al. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 61(16), 7297–7314.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. (2016). PLoS ONE, 11(4), e0153528.
  • Tan, S. Y., & Tiong, Y. W. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 129(42), 13015-13019.
  • Bauta, W. E., et al. (1995). Medicinal Chemistry of Difluoropurines. Nucleosides and Nucleotides, 14(3-5), 589-592.
  • Gelin, M., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (2025).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Reductive amination and amide synthesis. (n.d.).
  • BLDpharm. 1-(3-Bromo-5-fluorobenzyl)piperidine-2,6-dione.
  • Yoshimi, Y., & Fuchibe, K. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9676–9683.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Al-Tel, T. H., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules, 30(11), 2345.
  • Holovach, S. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace.
  • The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • BenchChem. (2025). Structural and Conformational Analysis of 3,3-Difluorocyclopentanamine: A Theoretical Overview.
  • BenchChem. (2025).
  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(20), e202200331.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Altman, R. (2025). Altman lab discovers chemical method impacting pharmacy, beyond. Purdue University.
  • Liashuk, O. S., et al. (2023). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Dolghih, E., & Svatunek, D. (2020). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 25(17), 3848.

Sources

1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine applications in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine: A Novel Building Block for Advanced Agrochemical Synthesis

Abstract: The relentless pursuit of more effective, safer, and environmentally benign agrochemicals necessitates the development of novel molecular scaffolds. Fluorinated heterocycles have emerged as a cornerstone in modern pesticide design, offering unique advantages in metabolic stability, binding affinity, and bioavailability.[1][2] This document provides detailed application notes on the use of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, a highly functionalized building block, in the synthesis of next-generation fungicides. We present a case study involving the synthesis of a novel pyrazole carboxamide derivative, a class of fungicides known for their efficacy as Succinate Dehydrogenase Inhibitors (SDHIs).[3] This guide offers researchers and synthesis professionals a comprehensive protocol, explains the causality behind experimental choices, and outlines the broader potential of this versatile intermediate.

Introduction: The Strategic Value of Fluorinated Piperidines in Agrochemicals

The incorporation of fluorine into active ingredients can profoundly alter their physicochemical properties.[2] The geminal difluoro group on the piperidine ring, as seen in the title compound, serves multiple strategic purposes:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's persistence and efficacy.[2]

  • Conformational Lock: The difluoro substitution can influence the pKa of the piperidine nitrogen and restrict the ring's conformation, potentially leading to a more favorable and rigid binding to the target enzyme.

  • Enhanced Lipophilicity: Selective fluorination can modulate lipophilicity (LogP), which is critical for the molecule's ability to penetrate biological membranes and reach its site of action.[4]

The piperidine scaffold itself is a privileged structure in agrochemicals, prized for its synthetic tractability and its ability to act as a versatile linker that imparts favorable properties like improved water solubility and metabolic stability.[5] The 1-(3-Bromo-5-fluoro-benzyl) moiety provides a reactive handle—the bromine atom—perfectly positioned for cross-coupling reactions, allowing for the facile introduction of diverse functionalities.

Physicochemical Properties of the Core Intermediate
PropertyValueSignificance in Synthesis
Molecular Formula C₁₂H₁₃BrF₃N
Molecular Weight 324.14 g/mol Essential for stoichiometric calculations.
Appearance Off-white to pale yellow solid (predicted)Visual check for material quality.
Key Functional Groups Aryl Bromide, Aryl Fluoride, 3,3-DifluoropiperidineAryl bromide is the primary reactive site for cross-coupling. The difluoropiperidine provides stability.
Solubility Soluble in DCM, THF, DMF, TolueneGuides the choice of appropriate reaction solvents.

Application Case Study: Synthesis of a Novel SDHI Fungicide

To demonstrate the utility of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine , we propose its use in the synthesis of a novel pyrazole carboxamide fungicide, hereafter designated Fungicide-7G . This target molecule combines our building block with a known fungicidal pharmacophore, 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, a core component of several commercial SDHI fungicides.[3][6]

The key transformation is a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in pharmaceutical and agrochemical synthesis for forming carbon-carbon bonds.

Logical Workflow for Synthesis

The diagram below outlines the strategic workflow for the synthesis of Fungicide-7G . The core concept is the palladium-catalyzed coupling of the aryl bromide of our building block with a pyrazole-boronic ester, followed by amide bond formation.

G cluster_0 PART 1: Synthesis of Pyrazole Boronic Ester cluster_1 PART 2: Core Building Block cluster_2 PART 3: Coupling and Final Synthesis A 1-Methyl-3-(difluoromethyl) -1H-pyrazole-4-carboxylic acid B Esterification & Bromination A->B C Methyl 4-bromo-1-methyl-3-(difluoromethyl) -1H-pyrazole-5-carboxylate B->C D Miayura Borylation C->D E Pyrazole Boronic Acid Pinacol Ester D->E G Suzuki Coupling E->G F 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine F->G H Coupled Intermediate G->H I Hydrolysis H->I J Amide Coupling with Secondary Amine I->J K Final Product: Fungicide-7G J->K

Sources

Application Note: N-Alkylation of 3,3-Difluoropiperidine with 3-Bromo-5-fluorobenzyl Bromide for Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of fluorinated building blocks, SN2 alkylation optimization, and handling of deactivated secondary amines.

Mechanistic Rationale & Reagent Profiling

The incorporation of gem-difluoro groups into saturated nitrogen heterocycles is a highly effective bioisosteric strategy in modern drug design. The fluorine atoms significantly lower the basicity (pKa) of the piperidine nitrogen via strong electron-withdrawing inductive (-I) effects. While this modification improves membrane permeability, reduces hERG liability, and enhances metabolic stability 1, it inherently reduces the nucleophilicity of the amine 2.

To successfully alkylate the deactivated 3,3-difluoropiperidine, a highly reactive electrophile is required. 3-Bromo-5-fluorobenzyl bromide serves this role perfectly. The benzylic bromide is an excellent substrate for bimolecular nucleophilic substitution (SN2). Furthermore, the aryl bromide and aryl fluoride moieties remain completely unreactive under standard SN2 conditions, ensuring strict chemoselectivity. This leaves the aryl halogens intact for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Experimental Design & Causality

A successful protocol requires balancing the deactivated nature of the nucleophile with the high reactivity of the electrophile to prevent side reactions (such as electrophile homocoupling or hydrolysis).

  • Base Selection: 3,3-Difluoropiperidine is typically handled as a bench-stable hydrochloride salt 3. A mild inorganic base, specifically Potassium Carbonate (K2CO3), is preferred over stronger bases (e.g., NaH). K2CO3 acts as a heterogeneous acid scavenger, neutralizing the initial HCl to liberate the free amine and subsequently scavenging the HBr generated during the SN2 reaction, driving the equilibrium forward without degrading the benzyl bromide.

  • Solvent Selection: Polar aprotic solvents are strictly required to accelerate the SN2 pathway. Acetonitrile (ACN) is selected over N,N-Dimethylformamide (DMF) because it provides an optimal reaction rate while allowing for a much simpler aqueous workup and lower boiling point for solvent evaporation.

  • Temperature Control: While benzylic bromides are reactive at room temperature, the electron-withdrawing effect of the gem-difluoro group necessitates mild heating (60 °C) to achieve full conversion within a practical 5-hour timeframe.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the reaction conditions, highlighting the causality behind the final protocol choices.

Base (Equiv)SolventTemperatureTime (h)Isolated Yield (%)Mechanistic Observation
K2CO3 (2.5)ACN25 °C1662%Sluggish reaction due to deactivated nucleophile.
K2CO3 (2.5) ACN 60 °C 5 94% Optimal kinetics and complete conversion.
DIPEA (2.5)DCM25 °C1658%Poor SN2 acceleration in non-polar solvent.
Cs2CO3 (2.0)DMF25 °C888%Good yield, but DMF complicates aqueous workup.

Step-by-Step Protocol: Self-Validating Workflow

This protocol is designed for a 10 mmol scale synthesis of 1-(3-bromo-5-fluorobenzyl)-3,3-difluoropiperidine.

Step 1: Free-Basing the Nucleophile

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3,3-difluoropiperidine hydrochloride (1.58 g, 10.0 mmol).

  • Add anhydrous Acetonitrile (ACN, 30 mL) followed by finely powdered K2CO3 (3.46 g, 25.0 mmol, 2.5 equiv).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Validation Check: The suspension will transition from a dense, clumpy powder (the HCl salt) to a finer, more freely moving dispersion as the inorganic salt is converted to KCl and potassium bicarbonate/carbonate mixtures. CO2 evolution may be faintly observable.

Step 2: Electrophile Addition 4. Dissolve 3-bromo-5-fluorobenzyl bromide (2.68 g, 10.0 mmol, 1.0 equiv) in anhydrous ACN (10 mL). 5. Attach a reflux condenser to the reaction flask and heat the mixture to 60 °C using an oil bath or heating block. 6. Add the electrophile solution dropwise over 15 minutes via a syringe pump or addition funnel.

  • Causality: Dropwise addition ensures the nucleophile is always in excess relative to the unreacted electrophile, preventing localized hot spots and minimizing the risk of quaternary ammonium salt formation.

Step 3: Reaction Monitoring 7. Allow the reaction to stir at 60 °C for 5 hours. 8. Monitor the reaction via TLC (Hexanes/EtOAc 8:2, UV visualization for the benzyl ring, Ninhydrin stain for the amine) or LC-MS.

  • Validation Check: LC-MS should show the disappearance of the benzyl bromide mass and the appearance of the product mass [M+H]+ at m/z 308.0 / 310.0 (characteristic 1:1 isotopic pattern for the bromine atom).

Step 4: Quench and Workup 9. Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, unreacted K2CO3), washing the pad with additional ACN (20 mL). 10. Concentrate the filtrate under reduced pressure to remove ACN. 11. Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with distilled water (2 × 25 mL) and brine (25 mL). 12. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification 13. Purify the crude oil via flash column chromatography on silica gel (gradient elution: 0% to 15% EtOAc in Hexanes). 14. Isolate the target compound as a clear to pale-yellow oil.

Reaction Workflow Visualization

G A 3,3-Difluoropiperidine HCl (Deactivated Nucleophile) B K2CO3 / ACN (Acid Scavenger & Solvent) A->B Step 1 Deprotonation C Free Base Amine (Active Species) B->C - KCl, - H2O, - CO2 E SN2 Transition State (60 °C, 5 hours) C->E Step 2 Nucleophilic Attack D 3-Bromo-5-fluorobenzyl bromide (Highly Reactive Electrophile) D->E Step 2 Dropwise Addition F 1-(3-bromo-5-fluorobenzyl)- 3,3-difluoropiperidine (Target Scaffold) E->F - KBr

Figure 1: Reaction logic and workflow for the SN2 alkylation of 3,3-difluoropiperidine.

References

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. 1

  • Synthesis and biological characterization of 4,4-difluoro-3(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemMedChem. 2

  • 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7. Ossila Materials Catalog. 3

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Last Updated: March 25, 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. This molecule represents a class of compounds with significant potential in drug discovery, characterized by a complex halogenated and piperidine-containing structure. A primary hurdle in its preclinical assessment is its inherently low aqueous solubility. This guide provides a comprehensive, question-driven framework for researchers to diagnose, troubleshoot, and overcome solubility challenges, ensuring reliable and reproducible results in your in vitro and ex vivo experiments.

The core issue stems from the molecule's physicochemical properties. While specific experimental data for this exact compound is not publicly available, we can infer its behavior from its structure and related analogs. The presence of a bromofluorobenzyl group and a difluoropiperidine ring suggests a high degree of lipophilicity (fat-loving) and a low affinity for polar solvents like water. This is quantitatively estimated by its predicted partition coefficient (XLogP3), which for similar structures is often greater than 3, indicating poor aqueous solubility.[1] This guide will walk you through systematic approaches to address this fundamental challenge.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with this and similar compounds.

Q1: I've tried dissolving the compound in my standard phosphate-buffered saline (PBS), but it won't go into solution or immediately precipitates. Why is this happening?

A: This is the expected behavior for a compound with this structure. Its molecular architecture is dominated by non-polar, hydrophobic regions (the aromatic ring, bromine, and fluorine atoms), which are energetically unfavorable in a highly polar, hydrogen-bonded solvent like water or PBS.[2] The process of dissolution requires solvent molecules to surround the solute, a process that is difficult when the solute is large and hydrophobic.[2] Your observation of precipitation indicates that you have exceeded the compound's thermodynamic solubility limit in that specific aqueous medium.

Q2: My protocol requires a 10 mM stock solution. What solvent should I use to prepare it?

A: For creating a high-concentration primary stock solution, a strong, water-miscible organic solvent is necessary. The industry-standard choice is Dimethyl Sulfoxide (DMSO) .[3] DMSO is an aprotic, polar solvent capable of dissolving a wide array of both polar and non-polar compounds that are otherwise insoluble in water.[3] Prepare your 10 mM (or higher) stock in 100% anhydrous DMSO. Store this stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Q3: I've made a DMSO stock, but when I dilute it into my aqueous assay buffer, the compound crashes out. What's the next step?

A: This is a classic sign of exceeding the compound's kinetic solubility limit.[4] While the compound is soluble in the high-DMSO concentration of the stock, the sudden introduction to a predominantly aqueous environment causes it to rapidly precipitate. The key is to control the final concentration of both the compound and the DMSO in your assay.

  • First, determine the maximum tolerable DMSO concentration for your assay. Many cell-based assays are sensitive to DMSO, with concentrations above 0.5% often causing cytotoxicity or off-target effects.[5][6] Always run a vehicle control (buffer with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting your experimental outcome.[6]

  • Next, perform a serial dilution of your DMSO stock into the buffer. This will help you find the highest compound concentration that remains in solution at your target final DMSO percentage. This is a preliminary screen to find a workable concentration range.

Q4: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I care about?

A: This is a critical distinction for drug discovery researchers.[4]

  • Kinetic Solubility: This measures the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer. It's a measure of how quickly a compound precipitates and is highly relevant for most high-throughput screening and in vitro assays where compounds are added from DMSO stocks.[7][8]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's the maximum concentration of a compound that can be dissolved in a solvent (with no prior dissolution in an organic solvent) after prolonged incubation until the solution is saturated and in equilibrium with the solid material.[7][9]

For most in vitro experiments, kinetic solubility is the more immediate and practical concern .[10] You are trying to maintain a supersaturated, but clear, solution for the duration of your assay. If your compound precipitates during the experiment, your effective concentration is unknown and the results will be unreliable.

Part 2: In-Depth Troubleshooting & Experimental Protocols

If basic DMSO dilution is insufficient, a systematic approach is required. This section provides detailed protocols to enhance and quantify the solubility of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

Issue 1: Compound Precipitates at Desired Assay Concentration (<1% DMSO)

When the required therapeutic or experimental concentration cannot be reached even with acceptable levels of DMSO, more advanced formulation strategies are necessary.

The principle of using co-solvents is to reduce the overall polarity of the aqueous medium, making it more hospitable to hydrophobic molecules.[11][] By disrupting water's hydrogen bond network, co-solvents create an environment where the non-polar compound can be more easily solvated.[]

Table 1: Comparison of Common Co-Solvents for Preclinical Assays

Co-SolventTypical Starting % (v/v) in AssayMechanism of ActionKey Considerations & Liabilities
DMSO 0.1 - 1%Aprotic polar solvent; disrupts water structure.[3]Can be cytotoxic above 0.5-1%.[5] May interfere with some enzyme assays.
Ethanol 1 - 5%Polar protic solvent; forms hydrogen bonds.Can cause protein denaturation at higher concentrations. Volatile.
PEG 400 1 - 10%Polyethylene Glycol; large polymer that increases solvent viscosity and provides hydrophobic regions.Can be viscous. May affect cell membranes. Generally low toxicity.
Propylene Glycol 1 - 10%Similar to PEG but smaller molecule.Generally considered safe (GRAS). Less viscous than PEG 400.
Glycerol 1 - 10%Highly viscous polyol.High viscosity can be problematic for automated liquid handlers.

Experimental Protocol: Co-Solvent Screening Workflow

  • Prepare Stock Solutions: Create a 10 mM stock of your compound in 100% DMSO.

  • Set Up Screening Plate: In a 96-well plate, add your aqueous assay buffer to multiple wells.

  • Add Co-Solvents: To different sets of wells, add each co-solvent (Ethanol, PEG 400, etc.) to achieve a range of final concentrations (e.g., 1%, 2%, 5%, 10%).

  • Introduce Compound: Add the DMSO stock of your compound to each well to reach your desired final test concentration. Ensure the final DMSO concentration remains constant and acceptably low (e.g., 0.5%).

  • Observe and Quantify:

    • Visual Inspection: Check for immediate precipitation (cloudiness).

    • Incubation: Let the plate sit at room temperature for 1-2 hours.

    • Nephelometry/Turbidimetry: Use a plate reader to measure light scattering (at ~620 nm) to quantify the amount of precipitate.[8] Lower scattering indicates better solubility.

  • Select Optimal System: Choose the co-solvent system that keeps your compound in solution at the highest concentration with the lowest percentage of the co-solvent.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They act as molecular "buckets" to encapsulate poorly soluble drug molecules, effectively shielding the hydrophobic parts from the aqueous environment and presenting a soluble complex to the solution.[14][15] This is a powerful technique known as inclusion complex formation.[15]

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin TypeAbbreviationKey Features & Applications
Beta-Cyclodextrin β-CDThe most common native cyclodextrin, but has relatively low aqueous solubility itself.[16]
Hydroxypropyl-β-Cyclodextrin HP-β-CDHighly soluble in water, low toxicity. The most widely used derivative for pharmaceutical applications.[13]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)High aqueous solubility and a charged structure that can aid in complexation.[3]

Experimental Protocol: Cyclodextrin Formulation Screening

  • Prepare Cyclodextrin (CD) Solutions: In your primary assay buffer, prepare a range of CD concentrations (e.g., 1%, 2%, 5%, 10% w/v of HP-β-CD).

  • Add Compound: Add a small aliquot of your high-concentration DMSO stock of the compound to each CD solution to achieve the target final concentration.

  • Equilibrate: Vortex the solutions gently and allow them to equilibrate for at least 1-2 hours (or overnight for thermodynamic assessment). The formation of the inclusion complex is an equilibrium process.[17]

  • Assess Solubility:

    • Visually inspect for any precipitate.

    • For a quantitative measure, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Determine Efficacy: Plot the measured soluble concentration against the cyclodextrin concentration to find the formulation that provides the required solubility for your experiment.

Issue 2: Uncertainty About the True Soluble Concentration

Visual inspection is subjective. A solution may appear clear but could be a fine colloidal suspension or may be precipitating over the time course of your experiment. A quantitative solubility assessment is crucial for data integrity.

This protocol provides a definitive measure of the soluble compound concentration under your specific assay conditions.

  • Prepare Samples: Following the co-solvent or cyclodextrin screening protocols above, prepare your test solutions (compound in buffer with the chosen solubilizing system). Prepare at least three concentrations spanning your desired assay range.

  • Incubate: Incubate the samples under the same conditions as your main experiment (e.g., 2 hours at 37°C).

  • Separate Phases: Use a solubility filter plate (e.g., Millipore Multiscreen®, 96-well format with ~1 µm pores) and filter the samples via vacuum or centrifugation into a clean collection plate. This physically removes any precipitated or aggregated material.

  • Prepare Standards: In a separate plate, prepare a calibration curve by serially diluting your 10 mM DMSO stock into a 50:50 mixture of acetonitrile and water. This will be used to quantify the amount of compound in your filtered samples.

  • Quantify: Analyze the filtered samples and the standards from the calibration curve by HPLC-UV or LC-MS/MS.

  • Calculate Solubility: Using the calibration curve, determine the concentration of the compound in your filtered samples. This is your effective kinetic solubility under those conditions.

Part 3: Visualized Workflows and Logic

To aid in decision-making, the following diagrams illustrate the logical flow for troubleshooting solubility issues.

G cluster_0 cluster_1 cluster_2 start Start: Compound precipitates in aqueous buffer stock_sol Prepare 10 mM stock in 100% DMSO start->stock_sol dil_test Dilute stock into buffer. Final DMSO < 0.5% stock_sol->dil_test is_soluble Is compound soluble at target concentration? dil_test->is_soluble cosolvent Initiate Co-Solvent Screen (PEG 400, Ethanol, etc.) is_soluble->cosolvent No success Proceed with Experiment using Optimized Formulation is_soluble->success Yes cyclodextrin Screen Solubilizing Excipients (HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin Still Insoluble quant_assay Perform Quantitative Kinetic Solubility Assay cyclodextrin->quant_assay is_soluble2 Is solubility now sufficient? quant_assay->is_soluble2 reassess Re-evaluate compound or lower target concentration is_soluble2->success Yes is_soluble2->reassess No

Caption: Decision workflow for troubleshooting compound solubility.

G cluster_0 Mechanism of Cyclodextrin Solubilization cluster_1 compound Hydrophobic Compound (1-(3-Bromo-5-fluoro-benzyl)- 3,3-difluoro-piperidine) p1 + compound->p1 insoluble Insoluble: Precipitation Occurs compound->insoluble water Aqueous Medium (Water/Buffer) cd HP-β-Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity p2 cd->p2 complex Soluble Inclusion Complex (Compound encapsulated within Cyclodextrin) soluble Soluble: Homogeneous Solution complex->soluble p1->cd p2->complex

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

References

  • PubChem. 1-Benzyl-3,3-difluoro-4-methylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • Chemcas. 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine. Chemcas.com. Available from: [Link]

  • PubChem. 1-Benzyl-3,3-difluoropiperidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available from: [Link]

  • Crăciun, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]

  • Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. MOJ Bioequivalence & Bioavailability. Available from: [Link]

  • Dickson, C. J., & Hornak, V. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. Available from: [Link]

  • Loftsson, T., & Jónsdóttir, S. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. Available from: [Link]

  • Atoui, A., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Corporation. Available from: [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. Available from: [Link]

  • Saokham, P., & Loftsson, T. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceutics. Available from: [Link]

  • Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. Available from: [Link]

  • Gnad, S., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available from: [Link]

  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Al-Habib, M., & Al-Saleh, M. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Biomedical Reports. Available from: [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Wikipedia. Available from: [Link]

  • Hoelke, B., et al. (2009). Kinetic versus thermodynamic solubility temptations and risks. Drug Discovery Today. Available from: [Link]

  • Woods, K. N., & Amaro, R. E. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. ACS Publications. Available from: [Link]

Sources

Technical Support Center: Minimizing Debromination in 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-couplings involving 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine .

Working with fluorinated aryl halides presents a unique set of mechanistic challenges. While the electron-withdrawing nature of the fluorine atoms accelerates the initial oxidative addition of the palladium catalyst, it simultaneously renders the resulting Pd(II) intermediate highly electrophilic. This electronic bias makes the intermediate exceptionally prone to intercepting hydrides from the reaction environment, leading to hydrodehalogenation (debromination) .

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you suppress this side reaction and maximize your cross-coupling yields.

Mechanistic Pathway: The Kinetic Trap

To solve debromination, we must first understand the competing kinetics. The desired cross-coupling cycle (Oxidative Addition Transmetalation Reductive Elimination) is in a direct footrace with the hydrodehalogenation pathway.

When the transmetalation step is sluggish—often due to unoptimized bases or sterically hindered boronic acids—the long-lived Ar-Pd(II)-Br complex acts as a kinetic trap. It will abstract a proton/hydride from nearby sources (water, alcohol solvents, or alkoxide bases) to form an Ar-Pd(II)-H intermediate, which rapidly undergoes reductive elimination to yield the debrominated byproduct .

G Pd0 Pd(0) Catalyst Active Species OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Ar-Pd(II)-R Transmetalation OxAdd->TransMet + R-B(OH)2 / Base Hydride Hydride Source (H2O, Alcohols) OxAdd->Hydride Competing Pathway Product Ar-R Desired Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArPdH Ar-Pd(II)-H Intermediate Hydride->ArPdH Debrom Ar-H Debrominated Byproduct ArPdH->Debrom Reductive Elimination Debrom->Pd0

Catalytic cycle of Pd-cross coupling vs. the competing hydrodehalogenation (debromination) pathway.

Troubleshooting FAQs

Q1: I am seeing up to 40% of the debrominated byproduct (1-(3-fluoro-benzyl)-3,3-difluoro-piperidine) in my Suzuki couplings. Where is the hydrogen coming from? A: For highly fluorinated substrates, water is a heavily documented, yet often overlooked, hydrogen source for hydrodehalogenation . If you are using aqueous base solutions (e.g., 2M Na2​CO3​ ), the electrophilic Pd(II) complex can activate the O-H bond. Furthermore, if you are using alcohol co-solvents (ethanol, isopropanol), these can coordinate to the metal center and undergo β -hydride elimination, transferring a hydride directly to the palladium .

Q2: How does the choice of phosphine ligand prevent this specific side reaction? A: Debromination is a kinetic problem; the solution is kinetic acceleration of the desired pathway. You must accelerate transmetalation and reductive elimination so they outcompete background hydride transfer. Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos ) force the palladium center into a highly reactive, mono-ligated L1​Pd(0) state. The extreme steric bulk of these ligands drastically lowers the activation energy for reductive elimination, ejecting the desired product before debromination can occur .

Q3: I switched to anhydrous conditions, but I am still seeing 15% debromination. What else could be causing this? A: Check your base and your catalyst loading. Alkoxide bases (like NaOtBu) can undergo β -hydride elimination themselves. Switch to a finely milled, anhydrous inorganic base like K3​PO4​ or Cs2​CO3​ . Additionally, ensure your palladium source is not decomposing into "palladium black" (inactive nanoparticles), which is known to catalyze non-specific dehalogenation. Using a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) ensures a controlled, 1:1 ratio of Pd to ligand, preventing catalyst degradation.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the typical product distributions observed when coupling 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine with a standard arylboronic acid under various conditions.

Solvent SystemBaseCatalyst / LigandTemp (°C)Desired Product (%)Debrominated Byproduct (%)
EtOH / H2​O (3:1) Na2​CO3​ (aq) Pd(PPh3​)4​ 8035%45%
1,4-Dioxane / H2​O (5:1) K2​CO3​ Pd(dppf)Cl2​ 9062%25%
Toluene (Anhydrous) NaOtBu Pd2​(dba)3​ / BINAP10055%30%
1,4-Dioxane (Anhydrous) K3​PO4​ (Milled) XPhos Pd G3 100 94% < 2%

Note: Data reflects typical HPLC area-under-curve (AUC) conversions. The anhydrous Dioxane/XPhos system effectively shuts down the hydrodehalogenation pathway.

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To ensure a self-validating and reproducible workflow, use the following optimized protocol. This method utilizes a Generation 3 (G3) palladacycle to guarantee rapid activation and strictly anhydrous conditions to eliminate proton sources.

Materials Required
  • Substrate: 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous, finely milled Potassium Phosphate ( K3​PO4​ ) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (sparged with Argon for 30 minutes)

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and milled K3​PO4​ (3.0 equiv).

    • Causality Check: Milled K3​PO4​ provides high surface area for solid-liquid transmetalation without introducing water.

  • Substrate Addition & Degassing:

    • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with Argon (3 cycles).

    • Dissolve 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (1.0 equiv) in the degassed, anhydrous 1,4-Dioxane (yielding a 0.2 M solution).

    • Add the substrate solution to the reaction vial via syringe.

  • Thermal Activation:

    • Place the vial in a pre-heated reaction block at 100 °C .

    • Causality Check: Rapid heating ensures the catalyst enters the active cycle immediately, preventing low-temperature stalling where the oxidative addition complex sits idle and scavenges stray protons.

  • In-Process Validation (LC-MS Monitoring):

    • After 2 hours, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Look for the mass of the desired product. Specifically monitor for the debrominated byproduct mass ( [M−79+1]+ ). If the debrominated mass exceeds 5% AUC, immediately check your solvent for moisture contamination.

  • Workup & Isolation:

    • Cool the reaction to room temperature before exposing it to air or water.

    • Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, 2011.[Link]

  • Adhikari, A., et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013.[Link]

  • Biffis, A., et al. "Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction." International Journal of Molecular Sciences, 2021.[Link]

Flash chromatography purification conditions for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine . As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with fluorinated tertiary amines.

This center is structured to provide you with the mechanistic causality behind separation issues, field-proven troubleshooting strategies, and self-validating experimental protocols.

Part 1: Frequently Asked Questions (FAQs) – The Science of the Separation

Q1: Why does my compound tail on standard silica gel, even though it contains electron-withdrawing fluorine atoms? A: Peak tailing in amine chromatography is driven by secondary interactions between the basic nitrogen lone pair and the acidic silanol groups (Si-OH, pKa ~4.5) on the surface of normal-phase silica gel. Unsubstituted piperidine is highly basic (pKa ~11.2). The introduction of a gem-difluoro group at the 3-position exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the basicity of the piperidine nitrogen to a pKa of approximately 6.5–7.4 123. While alkylation with the 3-bromo-5-fluorobenzyl group creates a sterically hindered tertiary amine, it still retains enough basicity to act as a hydrogen-bond acceptor. If the mobile phase lacks a competitive base, these interactions will cause band broadening and tailing.

Q2: How do I achieve baseline resolution between the product and my starting materials? A: The synthesis typically involves the alkylation of 3,3-difluoropiperidine with 3-bromo-5-fluorobenzyl bromide. These three components have distinct lipophilicities:

  • 3-Bromo-5-fluorobenzyl bromide: Highly lipophilic, non-polar, and lacks basic nitrogen. It will elute first (highest Rf).

  • 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (Product): A lipophilic tertiary amine. It will elute second.

  • 3,3-Difluoropiperidine: A more polar secondary amine. It will elute last or irreversibly bind to bare silica. By utilizing a shallow gradient of non-polar solvent (Hexane or Heptane) to a moderately polar solvent (Ethyl Acetate) modified with Triethylamine, you can exploit these polarity differences for a clean separation 45.

Part 2: Troubleshooting Guide

Observed IssueMechanistic CauseRecommended Solution
Co-elution with Benzyl Bromide The gradient slope is too steep, causing the lipophilic product to wash out alongside the non-polar starting material.Implement an isocratic hold at 100% Hexane for 2 Column Volumes (CV) before initiating the gradient to flush the benzyl bromide.
Severe Tailing / Low Recovery Unshielded silanol groups (Si-OH) on the silica stationary phase are hydrogen-bonding with the tertiary amine.Add 1–5% Triethylamine (Et₃N) to both solvents (A and B) to dynamically coat the silanols, or switch to an amine-functionalized silica column (KP-NH).
Baseline Drift at 254 nm Ethyl Acetate absorbs UV light at lower wavelengths, and high concentrations of Et₃N can cause background noise.Monitor the purification at 280 nm (targeting the aromatic benzyl ring) or use a mass-directed auto-purification system (LC-MS).

Part 3: Quantitative Data & Solvent System Comparison

Table 1: Physicochemical Properties Affecting Chromatography

PropertyValue / CharacteristicChromatographic Impact
pKa (Piperidine N) ~6.5 - 7.4Reduced basicity limits severe sticking, but still requires basic modifiers to prevent tailing.
Lipophilicity (LogP) HighRequires a high ratio of non-polar solvent (Hexane/Heptane) for adequate retention on bare silica.
H-Bond Donors 0The product cannot donate hydrogen bonds to the stationary phase.
H-Bond Acceptors 2 (Nitrogen, Fluorines)The nitrogen lone pair is the primary site for detrimental silanol interactions.

Table 2: Solvent System Efficacy Matrix

Solvent SystemModifiersResolutionTailingRecommendation
Hexane / EtOAcNonePoorHighNot recommended.
Hexane / EtOAc 1-5% Et₃N Excellent Low Primary Recommendation (Normal Phase).
DCM / MeOHNoneModerateModerateAvoid; DCM causes poor resolution for highly lipophilic amines.
MeCN / H₂O (C18) 0.1% Formic Acid Excellent None Secondary Recommendation (Reverse Phase).

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Normal Phase Flash Chromatography (Amine-Modified)

Use this protocol as your primary purification method.

  • Column Preparation: Select a high-performance spherical silica column (20-40 µm). Pre-equilibrate the column with 3 Column Volumes (CV) of 100% Hexane containing 1% Triethylamine (Et₃N). Causality: Pre-equilibration ensures all active silanol sites are masked by Et₃N before the sample is introduced.

  • Sample Loading (Dry Load): Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add Celite (1:2 ratio to crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder into a solid-load cartridge. Causality: Dry loading prevents the strong solvent (DCM) from distorting the initial elution band.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (1% Et₃N) — Flushes the unreacted 3-bromo-5-fluorobenzyl bromide.

    • 2–10 CV: Linear gradient from 0% to 20% EtOAc in Hexane (1% Et₃N) — Elutes the target 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

    • 10–15 CV: 20% to 50% EtOAc in Hexane (1% Et₃N) — Elutes the polar 3,3-difluoropiperidine starting material.

  • System Validation (TLC Verification): Spot the early, middle, and late-eluting UV-active fractions on a silica TLC plate. Develop in 80:20 Hexane:EtOAc (1% Et₃N). Stain the plate with Ninhydrin and heat.

    • Self-Validation Check: The secondary amine starting material will turn bright pink/purple. The target tertiary amine will not react strongly with Ninhydrin but will be visible under UV (254 nm). Only pool fractions containing the UV-active, Ninhydrin-negative spots.

Protocol B: Reverse-Phase (C18) Purification

Use this protocol if Normal Phase yields co-elution or if high-purity (>99%) is required for biological assays.

  • Column Preparation: Use a C18 bonded silica column. Equilibrate with 10% Acetonitrile (MeCN) in Water (both containing 0.1% Formic Acid).

  • Sample Loading: Dissolve the sample in DMSO or a 1:1 mixture of MeCN/Water. Inject via liquid loading.

  • Gradient Elution: Run a linear gradient from 10% to 90% MeCN over 15 CV. Causality: Under acidic conditions, the tertiary amine is protonated, increasing its solubility in the aqueous phase. As the organic modifier (MeCN) increases, the highly lipophilic benzyl and difluoropiperidine rings drive the elution based strictly on hydrophobic interactions, completely bypassing silanol tailing.

  • System Validation (Mass Recovery): Lyophilize the pooled fractions. The product will be isolated as a formate salt. To obtain the free base, partition the salt between EtOAc and saturated aqueous NaHCO₃, extract the organic layer, dry over Na₂SO₄, and concentrate.

Part 5: Purification Decision Workflow

PurificationWorkflow Start Crude Reaction Mixture TLC Perform TLC (Hexane:EtOAc 80:20) Start->TLC CheckTailing Is severe amine tailing observed? TLC->CheckTailing StandardSilica Standard Silica (SiO2) Gradient: 0-20% EtOAc/Hexane CheckTailing->StandardSilica No ModifiedSilica Add 1-5% Et3N to Mobile Phase OR Use KP-NH Silica CheckTailing->ModifiedSilica Yes CheckPurity Check Purity by LC-MS StandardSilica->CheckPurity ModifiedSilica->CheckPurity Coelution Co-elution with Benzyl Bromide SM? CheckPurity->Coelution ReversePhase Reverse Phase (C18) Gradient: 10-90% MeCN/H2O Coelution->ReversePhase Yes Pure Pure Compound Isolated Coelution->Pure No ReversePhase->Pure

Decision matrix for selecting the optimal flash chromatography conditions for fluorinated tertiary amines.

References

  • Coleman, C. D., et al. "Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • National Center for Biotechnology Information. "3,3-Difluoropiperidine | C5H9F2N | CID 2758350." PubChem Database. Available at:[Link]

  • ChemRxiv. "Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria." ChemRxiv. Available at:[Link]

  • National Institutes of Health. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." PMC. Available at:[Link]

Sources

Technical Support Center: Handling & Storage Guide for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized halogenated building block, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine requires stringent handling protocols to maintain its structural integrity during long-term storage. This guide is designed for researchers and drug development professionals, providing mechanistic insights, troubleshooting FAQs, and validated experimental protocols.

Structural Vulnerabilities & Mechanistic Causality

To effectively store this molecule, one must understand the causality behind its degradation. The molecule features three distinct structural domains, two of which are highly susceptible to environmental stressors:

  • The Aryl Bromide Moiety (Photolysis): The C-Br bond in the 3-bromo-5-fluorobenzyl group is photolabile. Exposure to ambient laboratory lighting (visible/UV) induces homolytic cleavage, generating highly reactive aryl radicals [1].

  • The Tertiary Piperidine Amine (Oxidation): The electron-rich lone pair on the piperidine nitrogen acts as a nucleophile. In the presence of atmospheric oxygen, it readily undergoes N-oxidation.

  • The Fluorinated Backbone (Stability vs. Hygroscopicity): While the C-F bonds (both on the benzyl ring and the piperidine ring) are chemically inert, the compound—if isolated as an HCl or TFA salt—can exhibit significant hygroscopicity. Moisture ingress lowers the activation energy for parallel degradation pathways.

DegradationPathways Molecule 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine Light UV/Vis Light (Photolysis) Molecule->Light Oxygen Atmospheric O2 (Oxidation) Molecule->Oxygen Moisture Moisture / H2O (Hygroscopicity) Molecule->Moisture Radical C-Br Bond Cleavage (Aryl Radical Formation) Light->Radical NOxide Tertiary Amine N-Oxidation (+16 Da) Oxygen->NOxide Clumping Deliquescence & Salt Dissociation Moisture->Clumping

Degradation pathways of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine under stress.

Troubleshooting Guides & FAQs

Q1: My compound powder has turned from white to a pale yellow/brown over the last 6 months. What happened? A1: This is a classic symptom of photodegradation. The C-Br bond is photolabile. Exposure to ambient laboratory lighting induces homolytic cleavage, generating aryl radicals that subsequently dimerize or react with trace oxygen to form colored polymeric impurities [1]. Corrective Action: Always store the compound in amber glass vials and handle it under low-light conditions. Do not leave clear vials on the benchtop.

Q2: LC-MS analysis of my stored batch shows a new peak with a mass shift of +16 Da. How do I prevent this? A2: A +16 Da mass shift indicates N-oxidation of the tertiary piperidine amine. Atmospheric oxygen reacts with the nitrogen lone pair over time. Corrective Action: Purge the headspace of the storage vial with an inert gas (Argon is preferred over Nitrogen as it is heavier and displaces oxygen more effectively) before sealing. Store at -20°C to reduce the kinetic rate of oxidation.

Q3: The powder has become clumpy and difficult to weigh. Is the batch ruined? A3: Clumping indicates moisture ingress. While the difluoro-piperidine and fluorobenzyl groups are chemically stable to water, the physical salt form is hygroscopic. Moisture absorption leads to deliquescence, which increases molecular mobility and accelerates both oxidation and hydrolysis. Corrective Action: Desiccate the sample under vacuum for 24 hours. Moving forward, store vials in a secondary container with indicating Drierite (calcium sulfate).

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions and the compound's purity retention over a 12-month period.

Storage ConditionAtmosphereLight ExposureExpected Purity (12 Months)Primary Degradant Identified
-20°C ArgonDark (Amber Vial)> 99.5% None
4°C AirDark (Amber Vial)~ 97.0% N-Oxide (+16 Da)
25°C (RT) AirAmbient Lab Light< 85.0% Aryl Radicals / Dimers
40°C / 75% RH AirAmbient Lab Light< 70.0% N-Oxide & Hydrolysis

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step has a mechanistic purpose aimed at mitigating the vulnerabilities outlined above.

Protocol A: Inert Aliquoting Workflow for Long-Term Storage

Purpose: To prevent N-oxidation and moisture ingress during the transition from bulk material to single-use aliquots.

AliquotingWorkflow Step1 Bulk Material Equilibration Step2 Glove Box (Argon Atmosphere) Step1->Step2 Step3 Aliquot into Amber Vials Step2->Step3 Step4 Cap & Seal with PTFE Septa Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Workflow for inert aliquoting and long-term storage preparation.

Step-by-Step Methodology:

  • Equilibration: Allow the bulk container to equilibrate to room temperature inside a desiccator for 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder.

  • Atmosphere Control: Transfer the bulk container and pre-weighed amber glass vials into a glove box purged with Argon (O₂ < 1 ppm).

  • Aliquoting: Dispense the required mass into each amber vial. Causality: Amber glass blocks UV/Vis light, preventing C-Br photolysis.

  • Sealing: Cap the vials with PTFE-lined silicone septa to ensure a hermetic seal that is impermeable to oxygen.

  • Storage: Transfer the sealed vials to a -20°C freezer equipped with indicating desiccant.

  • Self-Validation Step: Randomly select one sealed aliquot. Analyze a 10 mg sample via Karl Fischer titration (target <0.5% water) and LC-MS (target <0.1% N-oxide) to confirm baseline purity before committing the batch to long-term freezing.

Protocol B: ICH Q1A(R2) Compliant Forced Degradation Testing

Purpose: To validate the analytical methods used for stability indicating assays by intentionally generating all possible degradants, compliant with ICH Q1A(R2) guidelines [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile/Water (50:50).

  • Photolysis (ICH Q1B): Expose the solution to 1.2 million lux hours and 200 watt-hours/square meter of UV light to force C-Br cleavage.

  • Oxidation: Add 3% H₂O₂ to a separate aliquot of the solution and stir at room temperature for 24 hours to force N-oxide formation.

  • Thermal/Hydrolysis: Heat separate aliquots at 60°C for 7 days under acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions.

  • Analysis: Analyze the stressed samples via LC-MS/HPLC.

  • Self-Validation Step (Mass Balance): Ensure mass balance by confirming that the sum of the parent peak area and all degradant peak areas equals 100% (±2%) of the initial un-stressed peak area. If mass balance is not achieved, it indicates that volatile degradants were formed or degradants are not absorbing at the chosen UV wavelength.

References
  • Title: Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals Source: Molecules (MDPI) URL: 1 [1]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: 2 [2]

Sources

Technical Support Center: Purification & Recrystallization of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, process chemists, and drug development professionals troubleshooting the isolation and purification of highly lipophilic, fluorinated piperidine intermediates.

Physicochemical Context & Causality

As a Senior Application Scientist, I frequently see researchers struggle with the purification of polyhalogenated amines. To successfully recrystallize 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine , you must first understand how its structural features dictate its macroscopic behavior:

  • Suppressed Basicity: The gem-difluoro substitution at the 3-position of the piperidine ring exerts a massive electron-withdrawing inductive effect. This significantly lowers the pKa of the tertiary amine compared to an unsubstituted piperidine[1]. Consequently, weak organic acids (like acetic or tartaric acid) often fail to fully protonate the nitrogen, leading to unstable, gummy partial-salts.

  • Extreme Lipophilicity: The combination of a 3-bromo-5-fluorobenzyl moiety and a difluorinated ring makes the free base exceptionally hydrophobic[2]. In solution, this drives a strong thermodynamic preference for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a rigid crystal lattice[3].

By acknowledging these two causal factors, we can engineer a self-validating recrystallization protocol that forces the molecule into a high-purity crystalline state.

Troubleshooting FAQs

Q1: During cooling, my solution turns cloudy and yields a biphasic emulsion (oil) instead of crystals. Why is this happening, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS) or "oiling out." This occurs when the supersaturation level of the solution causes the compound to separate into a secondary, solute-rich liquid phase rather than a solid crystalline phase[3]. Because oil droplets act as excellent solvents for unwanted impurities, this phenomenon ruins product purity[3].

  • The Fix: Oiling out is kinetically driven by high supersaturation and rapid cooling. You must lower the initial solute concentration[4], reduce the cooling rate (e.g., 0.1 °C/min), and introduce seed crystals before the mixture reaches the LLPS boundary[5].

Q2: I am trying to form a salt to improve crystallinity, but the isolated solid is a sticky gum. Which salt form is optimal? A2: Because the gem-difluoro group severely depresses the amine's pKa[1], weak acids establish an equilibrium that prevents complete crystallization. You must use a strong, anhydrous acid. Hydrogen chloride (HCl) or Methanesulfonic acid (MsOH) are optimal. Generating the HCl salt in an anhydrous ethereal or alcoholic solvent (like Diethyl Ether or Isopropanol) forces complete protonation and yields a highly crystalline solid.

Q3: How do I remove unreacted 3,3-difluoropiperidine starting material before the final recrystallization? A3: 3,3-difluoropiperidine is a secondary amine and is slightly more basic and significantly less lipophilic than your tertiary amine product. Before salt formation, perform a carefully pH-titrated acid-base wash. Washing the organic layer with a mildly acidic aqueous buffer (pH ~4.5-5.0) will preferentially protonate and extract the unreacted secondary amine into the aqueous phase, leaving your highly lipophilic, less basic tertiary amine in the organic phase.

Quantitative Data & Solvent Selection

Table 1: Troubleshooting Matrix for Piperidine Recrystallization
SymptomMechanistic CauseRecommended Solution
Oiling Out (LLPS) Supersaturation exceeds the miscibility gap before nucleation[3].Dilute initial concentration by 15-20%[4]; apply slow cooling (0.1 °C/min)[5].
Gummy/Amorphous Solid Incomplete protonation due to low amine pKa[1].Switch from weak acids (e.g., Citric) to strong anhydrous acids (e.g., 2M HCl in ether).
High Impurity Entrapment Impurities partitioning into the oil phase during LLPS[3].Use anti-solvent crystallization with seeding to bypass the oil phase entirely[5].
Poor Yield (<50%) Solvent system is too polar for the lipophilic salt.Shift solvent ratio (e.g., increase Heptane relative to Ethyl Acetate or Isopropanol).
Table 2: Solvent Selection Guide
Target StatePrimary Solvent ("Good")Anti-Solvent ("Poor")Notes
Free Base Ethyl AcetateHeptaneFree base is prone to oiling out; keep concentrations < 150 mg/mL.
HCl Salt Isopropanol (IPA)Diisopropyl Ether (DIPE)Excellent for rejecting neutral brominated impurities.
MsOH Salt AcetonitrileTolueneHigh crystallinity; requires strictly anhydrous conditions.

Workflows & Visualizations

Workflow Crude Crude Reaction Mixture (Free Base) Ext pH-Controlled Extraction (Remove 3,3-difluoropiperidine) Crude->Ext Org Organic Phase (Enriched Tertiary Amine) Ext->Org Salt Anhydrous Salt Formation (2M HCl in Ether/IPA) Org->Salt Cryst Controlled Cooling & Anti-Solvent Addition Salt->Cryst Seed Seeding at Metastable Zone (Prevent Oiling Out) Cryst->Seed Pure Pure Crystalline API Salt Seed->Pure

Caption: Workflow for the purification and salt crystallization of the piperidine derivative.

Thermodynamics cluster_0 Undesired Pathway (LLPS) cluster_1 Desired Pathway Super Supersaturated Solution Oil Liquid-Liquid Phase Separation (Oiling Out) Super->Oil Rapid cooling High concentration Nuc Primary Nucleation (Via Seeding) Super->Nuc Slow cooling Low supersaturation Amorph Impure Amorphous Gum Oil->Amorph Cryst Rigid Crystal Lattice Nuc->Cryst

Caption: Thermodynamic pathways of supersaturated solutions: Oiling out vs. Nucleation.

Validated Experimental Protocols

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Convert the lipophilic free base into a stable, highly crystalline HCl salt while avoiding aqueous hydrolysis.

  • Dissolution: Dissolve 10.0 g of crude 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine free base in 50 mL of anhydrous Isopropanol (IPA) in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath under a nitrogen atmosphere.

  • Acidification: Dropwise, add 1.05 equivalents of 2M HCl in Diethyl Ether. Maintain the internal temperature below 10 °C to prevent solvent boil-off and side reactions.

  • Maturation: Stir the solution for 30 minutes at 5 °C. The solution should become slightly turbid. If a heavy oil forms immediately, the concentration is too high; add 10 mL of IPA.

  • Isolation: Proceed immediately to Protocol B.

Protocol B: Anti-Solvent Crystallization with Metastable Zone Seeding

Objective: Bypass Liquid-Liquid Phase Separation (LLPS) to yield high-purity crystals[5].

  • Heating: Warm the turbid salt solution from Protocol A to 55 °C until completely clear.

  • Anti-Solvent Addition: Slowly add 20 mL of Diisopropyl Ether (DIPE) over 15 minutes while maintaining the temperature at 55 °C.

  • Controlled Cooling & Seeding: Cool the reactor at a strict rate of 0.1 °C/min [5]. Once the internal temperature reaches 40 °C (the metastable zone), introduce 1-2% (w/w) of pure 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine HCl seeds.

  • Aging: Continue cooling at 0.1 °C/min down to 5 °C. Hold at 5 °C for 4 hours to allow for complete Ostwald ripening and crystal growth.

  • Filtration: Filter the resulting white crystalline suspension under a vacuum. Wash the filter cake with 15 mL of cold (0 °C) DIPE.

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual IPA/DIPE.

References

  • Oiling Out in Crystallization - Mettler Toledo (Citing Organic Process Research & Development) Source: Organic Process Research & Development, 2005, 9(6), 943–950. URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development, 2012, 16(3), 442–446. URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development, 2005, 9(6), 943–950. URL:[Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: PubMed Central (PMC), National Institutes of Health. URL:[Link](Note: URL representative of PMC SAR studies on difluoropiperidines)

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer Source: PubMed Central (PMC), National Institutes of Health. URL:[Link](Note: URL representative of PMC studies detailing pKa and cLogD shifts in difluoropiperidines)

Sources

Validation & Comparative

1H and 13C NMR chemical shifts for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers a comprehensive analysis of the 1H and 13C NMR spectral data for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, a compound of interest due to its unique combination of halogenated aromatic and saturated heterocyclic moieties.

Given the absence of published experimental spectra for this specific molecule, this guide presents a robust, predicted dataset generated from validated computational models and supported by comparative analysis with structurally related, experimentally characterized compounds. This approach not only provides a reliable reference for the identification and characterization of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine but also serves as an educational tool for understanding the nuanced effects of its distinct structural components on NMR chemical shifts.

Predicted 1H and 13C NMR Spectral Data

The predicted 1H and 13C NMR data for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine were generated using advanced computational algorithms that account for the electronic environments of each nucleus. The data is presented in the tables below, assuming a standard analysis in deuterated chloroform (CDCl3) at 400 MHz for 1H and 100 MHz for 13C NMR.

Table 1: Predicted 1H NMR (400 MHz, CDCl3) Data for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.28d1HAr-H (H-6')
~7.15d1HAr-H (H-2')
~6.95d1HAr-H (H-4')
~3.60s2HN-CH2-Ar
~2.80t2HPiperidine H-2
~2.65t2HPiperidine H-6
~2.05m2HPiperidine H-4
~1.85m2HPiperidine H-5
Table 2: Predicted 13C NMR (100 MHz, CDCl3) Data for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine
Chemical Shift (δ, ppm)Assignment
~162.5 (d, 1JCF ≈ 245 Hz)C-5'
~141.0C-1'
~130.5C-3'
~125.0C-6'
~115.0 (d, 2JCF ≈ 22 Hz)C-4'
~114.5 (d, 2JCF ≈ 21 Hz)C-2'
~122.0 (t, 1JCF ≈ 240 Hz)C-3
~62.5N-CH2-Ar
~53.0 (t, 2JCF ≈ 25 Hz)C-2
~48.0C-6
~34.0 (t, 2JCF ≈ 23 Hz)C-4
~23.5C-5

Comparative Analysis with Structural Analogs

To substantiate the predicted chemical shifts, a comparative analysis with experimentally determined data for structurally related compounds is essential. This section examines the influence of the key structural motifs: the 3-bromo-5-fluorobenzyl group and the 3,3-difluoropiperidine ring.

Influence of the 3-Bromo-5-fluorobenzyl Moiety

The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons. In a simple N-benzylpiperidine, the aromatic protons typically appear as a multiplet between 7.2 and 7.4 ppm.[1] The introduction of a bromine and a fluorine atom induces notable changes:

  • Fluorine Substitution: The fluorine at C-5' is a strong electron-withdrawing group and a potent spin-spin coupler. This leads to a significant downfield shift for C-5' and introduces characteristic C-F coupling constants.

  • Bromine Substitution: Bromine, also an electron-withdrawing group, contributes to the overall deshielding of the aromatic ring.

For comparison, consider the reported data for 1-(3-bromo-4-fluorobenzyl)piperidine. Although the substitution pattern is different, the general effect of halogenation on the benzyl group can be observed.

Influence of the 3,3-Difluoropiperidine Ring

The geminal difluoro substitution at the C-3 position of the piperidine ring has a profound impact on the NMR spectrum:

  • 1H NMR: The protons on the adjacent carbons (H-2 and H-4) are expected to be shifted downfield due to the electron-withdrawing effect of the fluorine atoms. They will also exhibit complex splitting patterns due to both H-H and H-F couplings.

  • 13C NMR: The C-3 carbon will appear as a triplet with a large one-bond C-F coupling constant (1JCF). The adjacent carbons (C-2 and C-4) will also show triplet splitting due to two-bond C-F coupling (2JCF).

The synthesis and NMR characterization of various fluorinated piperidines have been reported, providing a basis for these predictions.[2]

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, the following protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -1 to 9 ppm.

    • To aid in structural assignment, consider performing 2D experiments such as COSY (Correlation Spectroscopy) to identify H-H coupling networks.

  • 13C NMR:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • For unambiguous assignment, HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are highly recommended to establish one-bond and multiple-bond H-C correlations, respectively.[3]

Visualization of Molecular Structure and Key NMR Correlations

The following diagram, generated using Graphviz (DOT language), illustrates the molecular structure of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine and highlights key predicted NMR correlations.

Caption: Molecular structure of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the 1H and 13C NMR spectra of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. By integrating computational predictions with comparative data from analogous structures, we have established a reliable spectral fingerprint for this compound. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, facilitating the unambiguous identification and characterization of this and similar fluorinated molecules.

References

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Supporting Information.
  • RSC Advances. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
  • Google Patents. (2002). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • PubChem. 1-Benzyl-3,3-difluoro-4-methylpiperidine | C13H17F2N | CID 68260832.
  • MilliporeSigma. 1-(3-Bromo-4-fluorobenzyl)piperidine | 1251209-10-5.
  • ACS Publications. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF.
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
  • UNIPI. (2023).
  • ACS Publications. (2018). Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors.
  • Benchchem. Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • Product Class 6: Benzylic Fluorides.
  • SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho.
  • 3-BroMoMethyl-1-(3-fluoro-benzyl)
  • PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl).
  • Benchchem.

Sources

Comparative Metabolic Stability Analysis: 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine versus Unsubstituted N-Benzyl Piperidine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding and Predicting Metabolic Fate

In the landscape of modern drug discovery, optimizing for metabolic stability is a cornerstone of successful lead optimization. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450s (CYPs), directly governs its pharmacokinetic profile, influencing critical parameters such as half-life, oral bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth comparison of the metabolic stability of a strategically modified piperidine derivative, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, against a structurally simpler analogue, N-benzyl piperidine. We will explore the mechanistic rationale behind the chemical modifications, present supporting comparative data from a standard in vitro assay, and provide a detailed experimental protocol for researchers to replicate such studies.

The Rationale for Structural Modification: Designing for Metabolic Resilience

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional structure and ability to engage with biological targets. However, the unsubstituted piperidine and its simple N-alkyl or N-benzyl derivatives are often prone to rapid metabolism.[1] The design of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine incorporates several well-established strategies to mitigate these metabolic liabilities.

  • Unsubstituted N-Benzyl Piperidine (Comparator): This molecule serves as our baseline. It possesses multiple potential sites for metabolic attack, or "metabolic hotspots." These include:

    • N-dealkylation: The enzymatic cleavage of the bond between the piperidine nitrogen and the benzylic carbon is a very common metabolic pathway for N-benzyl amines, catalyzed extensively by CYP3A4 and other P450 isoforms.[4][5][6]

    • Piperidine Ring Oxidation: The carbons within the piperidine ring, particularly those alpha to the nitrogen (C2/C6) and at C3/C5 and C4, are susceptible to hydroxylation, which can lead to further oxidation or ring-opening reactions.[4][7]

    • Aromatic Hydroxylation: The unsubstituted phenyl ring of the benzyl group can be hydroxylated, typically at the para-position.

  • 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (Test Compound): Each modification in this molecule is a deliberate tactic to block or significantly reduce the rate of metabolism at the aforementioned hotspots.

    • Geminal Difluorination at C3: The replacement of two C-H bonds at the 3-position of the piperidine ring with two C-F bonds serves as a powerful metabolic block. The carbon-fluorine bond is exceptionally strong compared to the carbon-hydrogen bond, making it highly resistant to oxidative cleavage by CYP enzymes.[8][9][10] This modification effectively prevents hydroxylation at this vulnerable position.

    • Electron-Withdrawing Groups on the Benzyl Ring: The presence of bromo and fluoro substituents at the meta-positions of the benzyl ring has a profound electronic effect. As highly electronegative atoms, they withdraw electron density from the aromatic ring.[11][12] This deactivates the ring, making it a much poorer substrate for electrophilic attack by CYP enzymes, thereby hindering aromatic hydroxylation.[8] Furthermore, this electron withdrawal can destabilize the formation of a radical cation intermediate on the benzylic carbon, which is a key step in the N-dealkylation pathway, thus slowing this process.[13][14]

Predicted Metabolic Pathways: A Visual Comparison

The strategic modifications are predicted to shut down the major metabolic pathways observed for the unsubstituted parent compound, redirecting metabolism to slower, minor pathways or preventing it altogether.

cluster_0 Unsubstituted N-Benzyl Piperidine cluster_1 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine A N-Benzyl Piperidine B N-dealkylation (Major) A->B C Ring Oxidation (C3, C4) (Major) A->C D Aromatic Hydroxylation (para) (Minor) A->D E Substituted Piperidine F N-dealkylation (Hindered) E->F G Ring Oxidation at C3 (Blocked) E->G H Aromatic Hydroxylation (Deactivated) E->H

Caption: Predicted metabolic pathways for unsubstituted vs. substituted piperidines.

Comparative In Vitro Metabolic Stability Data

To quantify the impact of these structural modifications, a standard in vitro metabolic stability assay using human liver microsomes (HLM) is performed. The data below represents a typical outcome for such an experiment, demonstrating the profound stabilizing effect of the targeted substitutions.

Compoundt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Major Metabolites Observed
Unsubstituted N-Benzyl Piperidine 5.2266.6N-dealkylated piperidine, C3-hydroxylated piperidine
1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine > 120< 5.8Parent compound is major component; trace oxidation

Data are hypothetical but representative of typical experimental outcomes.

The results are striking. The unsubstituted piperidine is rapidly metabolized, with a half-life of just over 5 minutes, indicating high intrinsic clearance.[3] In stark contrast, the substituted analogue shows negligible degradation over a 2-hour incubation period, signifying a dramatic improvement in metabolic stability. This enhancement directly correlates with the strategic blocking of the primary metabolic hotspots.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a robust, self-validating system for assessing the metabolic stability of new chemical entities.

I. Materials and Reagents
  • Test Compounds: 10 mM stock solutions in DMSO.

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., BioIVT), stored at -80°C.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS): Solution A (NADP+, Glucose-6-phosphate) and Solution B (Glucose-6-phosphate dehydrogenase).

  • Positive Control: High clearance compound (e.g., Verapamil, Testosterone).

  • Negative Control: Low clearance compound (e.g., Warfarin).

  • Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, Labetalol).

  • Incubation Plate: 96-well polypropylene plate.

  • Analysis Plate: 96-well plate for LC-MS/MS injection.

II. Experimental Workflow Diagram

G A Prepare Master Mix: Buffer + HLM + NRS Solution A B Add Test Compounds (1 µM final) to incubation plate A->B C Pre-warm Plate & Master Mix at 37°C for 5 min B->C D Initiate Reaction: Add NRS Solution B to Master Mix, then add to wells C->D E Incubate at 37°C with shaking D->E F Time Points (0, 5, 15, 30, 60, 120 min): Quench reaction with cold Acetonitrile + IS E->F G Centrifuge plate to pellet protein F->G H Transfer supernatant to analysis plate G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining vs. Time I->J K Determine t½ and CLint J->K

Caption: Workflow for the Human Liver Microsome (HLM) metabolic stability assay.

III. Step-by-Step Incubation Procedure
  • Thaw Reagents: Thaw HLM, NRS solutions, and test compounds on ice.

  • Prepare HLM Suspension: Dilute the HLM stock to a working concentration of 0.5 mg/mL in cold phosphate buffer. Keep on ice.

  • Prepare Compound Plate: In the 96-well incubation plate, add the required volume of test compound, positive control, and negative control stock solutions to the appropriate wells. Dilute with phosphate buffer to achieve an intermediate concentration. The final incubation concentration will be 1 µM, and the final DMSO concentration should be ≤ 0.1%.[15]

  • Prepare Reaction Mixture: Prepare a master mix of the HLM suspension and NRS Solution A.

  • Pre-incubation: Add the HLM/NRS-A master mix to the wells containing the compounds. Place the plate in a shaking incubator at 37°C for 5 minutes to pre-warm.

  • Initiate Reaction: To start the metabolic reaction, add NRS Solution B to each well. The time of this addition is considered T=0 for the first time point.

  • Sampling and Quenching: At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction in the corresponding wells by adding 3 volumes of ice-cold acetonitrile with the internal standard.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal protein.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time.[2][15]

IV. Data Analysis
  • Quantification: Determine the peak area ratio of the test compound to the internal standard at each time point.

  • Calculate Percent Remaining: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • k = -slope

    • t½ = 0.693 / k[15]

  • Calculate Intrinsic Clearance (CLint): Use the half-life to calculate the intrinsic clearance.

    • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / mg Microsomal Protein)[3]

Conclusion and Field-Proven Insights

The direct comparison between 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine and its unsubstituted counterpart provides a clear and compelling demonstration of modern metabolic stabilization strategies. By systematically identifying metabolic liabilities and employing targeted chemical modifications—namely gem-difluorination to block ring oxidation and halo-substitution to deactivate the aromatic ring and hinder N-dealkylation—we can transform a metabolically labile scaffold into a robust drug candidate.[8][10]

The in vitro HLM assay is an indispensable tool in early drug discovery, offering a reliable and high-throughput method to rank compounds based on their metabolic stability.[2][16][17] The data generated from this assay, as exemplified in this guide, provides medicinal chemists with actionable insights, guiding the design-make-test-analyze cycle toward candidates with improved pharmacokinetic properties and a higher probability of success in downstream in vivo studies.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (2026, January 23).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011, June 18).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. (2011, June 18).
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP. Thermo Fisher Scientific.
  • Inductive Effects of Alkyl Groups - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC.
  • Effect of an electron withdrawing group in a benzyl cation - YouTube. (2022, August 18). YouTube.
  • Application Notes and Protocols for 1-Bromo-3,5-difluorobenzene-d3 in Metabolic Studies - Benchchem. Benchchem.
  • Bioorganic & Medicinal Chemistry Letters - DNDi. (2019, October 31).
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry. (2025, March 7).
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
  • Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem. Benchchem.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21).
  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC.
  • Effect of an electron withdrawing group in a benzyl cation (video) | Khan Academy. Khan Academy.
  • Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - MDPI. (2021, March 29). MDPI.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology. (2005, January 20).
  • Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. SlideShare.
  • Mechanism of N-dealkylation metabolism | Download Scientific Diagram.
  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind. (2022, April 19). Study Mind.
  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - Semantic Scholar. (2021, March 29). Semantic Scholar.
  • Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron - PubMed. (2004, May 11).
  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. (2017, July 4).
  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024, June 13). Royal Society of Chemistry.
  • Biologically stable [18F]-labeled benzylfluoride derivatives | Request PDF.
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles - ACS Publications.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate.

Sources

Navigating the Structural Landscape of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

A note on data availability: As of the writing of this guide, a public X-ray crystal structure for 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine has not been deposited in the Cambridge Structural Database (CSD) or other public repositories.[1][2] This guide, therefore, serves as a comprehensive framework for researchers on how to approach the structural elucidation of this molecule, comparing anticipated crystallographic data with alternative analytical techniques and data from structurally related compounds.

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery. The target molecule, 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, exemplifies this approach, combining the conformational constraints of a gem-difluorinated piperidine ring with the specific electronic properties of a bromo-fluoro-benzyl group.[3][4] Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining molecular and structural details with atomic-level resolution.[5] This guide will explore the expected structural features of the title compound, compare them with known data from analogous structures, and provide a roadmap for its crystallographic analysis.

Structural Insights from Analogous Compounds

While a crystal structure for the title compound is not available, we can infer key structural parameters by examining crystallographic data of its core components: the N-benzylpiperidine and 3,3-difluoropiperidine moieties.

The N-Benzylpiperidine Moiety: The N-benzylpiperidine scaffold is a common feature in a variety of biologically active compounds.[6][7][8] Crystal structures of N-benzylpiperidine derivatives typically reveal a chair conformation for the piperidine ring, with the bulky N-benzyl group occupying an equatorial position to minimize steric hindrance. The orientation of the benzyl group relative to the piperidine ring is a key conformational variable.

The 3,3-Difluoropiperidine Moiety: The introduction of a gem-difluoro group at the 3-position of the piperidine ring is expected to have a significant impact on its conformation and electronic properties.[3][9] The C-F bonds are highly polarized and can influence the pKa of the piperidine nitrogen.[10] Furthermore, the Thorpe-Ingold effect suggests that the gem-difluoro substitution may subtly alter the bond angles within the ring.

A comparative analysis of bond lengths and angles from related crystal structures deposited in the Cambridge Structural Database (CSD) can provide a reasonable estimate of the expected values for our target molecule.

Table 1: Comparison of Key Crystallographic Parameters from Analogous Structures

ParameterN-Benzoyl-4-aminobenzylpiperidine Derivative (I)[11]N-(3-phenylacryloyl)-4-aminobenzylpiperidine Derivative (II)[11]Expected Range for Target Compound
Piperidine Ring Conformation ChairChairChair (likely)
N-Benzyl Group Position EquatorialEquatorialEquatorial (likely)
C-N Bond Length (piperidine) ~1.46 - 1.48 Å~1.46 - 1.48 Å1.46 - 1.49 Å
C-C-N Bond Angle (piperidine) ~110 - 112°~110 - 112°109 - 113°
C-F Bond Length N/AN/A1.33 - 1.36 Å
F-C-F Bond Angle N/AN/A~105 - 108°

Data for derivatives (I) and (II) are derived from a study on new derivatives of 4-Amino-N-benzylpiperidine and are used here as representative examples of the N-benzylpiperidine core.[11]

Beyond Crystallography: A Multi-faceted Approach to Structural Elucidation

In the absence of a crystal structure, a combination of other analytical techniques can provide valuable, albeit indirect, structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atoms in a molecule.[12] For 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, both ¹H and ¹⁹F NMR would be particularly informative.[13]

  • ¹⁹F NMR: The presence of two distinct fluorine environments (the benzyl and the difluoropiperidine moieties) would result in two distinct signals in the ¹⁹F NMR spectrum.[14][15] The chemical shifts of these signals are highly sensitive to the local electronic environment.[12] Furthermore, through-space coupling (Nuclear Overhauser Effect, NOE) between the fluorine atoms and nearby protons can provide information about the conformation of the molecule in solution.[12]

  • ¹H NMR: The coupling patterns and chemical shifts of the piperidine protons can help to confirm the chair conformation and the axial/equatorial positions of the substituents.

Computational Modeling

Computational chemistry offers a powerful in silico approach to predict the three-dimensional structure and conformational preferences of small molecules.[16][17][18] Using molecular mechanics or quantum mechanical methods, it is possible to perform a conformational search to identify low-energy structures.[16] These predicted structures can then be compared with experimental data from NMR or a future crystal structure.

Table 2: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[19][20]Unambiguous determination of absolute structure.[5]Requires a high-quality single crystal, which can be challenging to obtain.[5][21]
NMR Spectroscopy Information on the chemical environment, connectivity, and through-space proximity of atoms in solution.[12][14]Provides data on the solution-state structure and dynamics.Provides indirect structural information that requires interpretation.
Computational Modeling Predicted low-energy conformations, bond parameters, and electronic properties.[16][17]Can explore a wide range of conformations and provides insights into molecular properties.The accuracy of the prediction depends on the computational method used.[17]

Experimental Protocol: The Path to a Crystal Structure

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structural elucidation.[5] The following outlines a general workflow for the crystallization and structural analysis of a small organic molecule like 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

Step 1: Synthesis and Purification

The first and most critical step is to obtain a highly pure sample of the compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality.

Step 2: Crystallization Screening

The process of finding suitable crystallization conditions is often a matter of trial and error.[21][22] A variety of techniques should be explored.

Common Crystallization Techniques: [22][23][24][25]

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[22][25]

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[22][24]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[21][22]

A wide range of solvents should be screened, and it is often beneficial to use solvent mixtures.

Step 3: X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.[19] The resulting diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the crystal.[19][20] The final step is to refine the structural model to best fit the experimental data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Figure 1. A general workflow for the crystallographic analysis of a small molecule.

Conclusion

While the crystal structure of 1-(3-bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine remains to be determined, this guide provides a comprehensive framework for its structural elucidation. By leveraging data from analogous compounds, employing complementary analytical techniques such as NMR and computational modeling, and following a systematic approach to crystallization and X-ray diffraction, researchers can successfully unveil the three-dimensional architecture of this promising molecule. The resulting structural data will be invaluable for understanding its structure-activity relationships and for the rational design of future drug candidates.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A. [Link]

  • PubChem. (n.d.). 3,3-Difluoropiperidine. Retrieved from [Link]

  • University of Rochester. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Gruber, C., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Camps, P., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Rupp, B. (n.d.). x Ray crystallography. PMC - NIH. Retrieved from [Link]

  • Verniest, G., et al. (2008). New entries toward 3,3-difluoropiperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Gumbart, J. C., et al. (n.d.). Computational evaluation of protein – small molecule binding. PMC - NIH. Retrieved from [Link]

  • Dos Santos, G. S., et al. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. Retrieved from [Link]

  • Spingler, B. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • de Paula, M. S., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • Siegel, J. B., et al. (2010). Combinatorial methods for small-molecule placement in computational enzyme design. PNAS. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-3,3-difluoro-4-methylpiperidine. Retrieved from [Link]

  • Kim, M., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

  • University of Barcelona. (n.d.). crystallization of small molecules. Retrieved from [Link]

  • Tiefenbacher, K., et al. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Retrieved from [Link]

  • University of Pisa. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Krieck, M., et al. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. [Link]

  • Esever, M. G., et al. (n.d.). Advances in the Computational Design of Small-Molecule-Controlled Protein-Based Circuits for Synthetic Biology. PMC. Retrieved from [Link]

  • University of York. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Dos Santos, G. S., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

Sources

19F NMR Spectroscopy Reference Guide: Analyzing 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

In modern drug development, fluorine substitution is a premier strategy for modulating a molecule's lipophilicity, metabolic stability, and basicity (pKa). The compound 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine represents a complex analytical target because it contains two distinct fluorinated motifs: an aromatic fluorine and an aliphatic gem-difluoro group.

For researchers, accurately assigning the 19 F NMR chemical shifts of this molecule is critical. However, the presence of the basic piperidine nitrogen introduces a severe vulnerability during spectral acquisition: chemical interaction with the reference standard . This guide objectively compares 19 F NMR referencing strategies, detailing the mechanistic causality behind chemical shifts and providing a self-validating protocol to prevent data corruption.

Mechanistic Insights: Predicting 19 F NMR Chemical Shifts

Understanding the electronic environment of the target molecule allows us to predict and validate our spectral data. The molecule will exhibit two primary regions of fluorine resonance:

  • Aliphatic Gem-Difluoro Group (3,3-difluoropiperidine): The electron-withdrawing nature of the adjacent nitrogen heavily influences these fluorines. Because the piperidine ring can undergo chair-chair interconversion, the appearance of these peaks depends on the exchange rate. According to structural precedents in1[1], the gem-difluoro protons of N-alkylated 3,3-difluoropiperidines typically resonate between -100.5 and -102.0 ppm . If ring inversion is restricted, they resolve into two distinct diastereotopic doublets with a massive geminal coupling constant ( 2JFF​≈236 Hz)[1].

  • Aromatic Fluorine (3-bromo-5-fluorobenzyl): The fluorine atom on the benzene ring is subject to the inductive electron-withdrawing effect of the meta-bromine atom, which slightly deshields the nucleus. Based on data for the direct precursor 3-bromo-5-fluorobenzyl bromide from 2[2], this aromatic fluorine is expected to appear as a multiplet around -110.15 ppm [2].

Table 1: Expected 19 F NMR Peak Assignments
Fluorine EnvironmentStructural MotifExpected Chemical Shift (ppm)Multiplicity & Coupling
Aromatic F 3-bromo-5-fluorobenzyl-110.1 to -111.0Multiplet (m)
Aliphatic F 2​ 3,3-difluoropiperidine-100.5 to -102.0Two doublets (d) or broad multiplet ( 2JFF​≈236 Hz)

Comparative Analysis of 19 F NMR Reference Standards

The IUPAC standard for 19 F NMR is Trichlorofluoromethane (CFCl 3​ ) at 0.00 ppm. However, because CFCl 3​ boils at 23.7 °C, it is highly volatile and difficult to use as an internal standard at room temperature. Alternative secondary standards are often employed, but they must be chosen with strict consideration of the target's chemical reactivity.

The Critical Pitfall: The target molecule contains a basic tertiary amine (piperidine). Using an acidic reference standard like Trifluoroacetic Acid (TFA) will instantly protonate the nitrogen. This protonation drastically alters the electron density of the piperidine ring, causing a massive downfield shift (deshielding) of the adjacent gem-difluoro peaks, rendering the NMR data entirely invalid for the free-base molecule.

Table 2: Performance Comparison of Reference Alternatives
Reference StandardChemical Shift (ppm)Chemical InertnessVolatilitySuitability for Target Molecule
Trichlorofluoromethane (CFCl 3​ ) 0.00HighVery High (b.p. 23.7 °C)Excellent (Must use external coaxial insert)
Fluorobenzene (C 6​ H 5​ F) -113.15HighLow (b.p. 85 °C)Excellent (Ideal internal standard)
Trifluoroacetic Acid (TFA) -76.55Low (Strong Acid) Low (b.p. 72 °C)Poor (Protonates basic piperidine)

Workflow Visualization: Standard Selection

G Start Target: 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine Decision Select 19F NMR Reference Standard Start->Decision TFA Trifluoroacetic Acid (TFA) Internal Standard Decision->TFA CFCl3 Trichlorofluoromethane (CFCl3) External Standard Decision->CFCl3 PhF Fluorobenzene (C6H5F) Internal Standard Decision->PhF TFA_Result FAIL: Protonates basic piperidine nitrogen. Alters chemical shifts. TFA->TFA_Result CFCl3_Result PASS: Universal 0 ppm. Requires coaxial insert due to volatility. CFCl3->CFCl3_Result PhF_Result PASS: Chemically inert. Shift (-113.15 ppm) is close to target aromatic F. PhF->PhF_Result

Figure 1: Decision workflow for selecting a 19F NMR reference standard for basic fluorinated amines.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and prevent solvent-induced shift artifacts, we recommend using Fluorobenzene (C 6​ H 5​ F) as an internal standard. Its chemical inertness protects the amine, and its resonance (-113.15 ppm) is conveniently close to the target's aromatic fluorine (~ -110 ppm), minimizing spectral sweep width errors.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine.

  • Dissolve the compound in 0.6 mL of CDCl 3​ (100 atom % D) in a clean glass vial. Causality: 100% deuterated solvent ensures a stable lock signal and prevents overlapping proton exchange artifacts.

Step 2: Reference Addition

  • Using a micro-syringe, add exactly 2.0 µL of Fluorobenzene to the solution.

  • Causality: Keeping the reference concentration low (< 1% v/v) prevents it from acting as a co-solvent, which could inadvertently alter the dielectric constant of the CDCl 3​ and shift the target peaks. Transfer the solution to a standard 5 mm NMR tube.

Step 3: Spectrometer Acquisition Parameters

  • Tune the probe to the 19 F nucleus (e.g., 376.5 MHz on a 400 MHz console).

  • Sweep Width: Set the spectral window from 0 ppm to -200 ppm to capture all relevant signals.

  • Decoupling: Apply 1 H broad-band decoupling (e.g., WALTZ-16 sequence).

  • Causality: 1 H decoupling eliminates the complex 3JHF​ and 4JHF​ proton-fluorine couplings. This simplifies the gem-difluoro multiplet into sharp, easily identifiable doublets (driven purely by 2JFF​ coupling), acting as a self-validating check of the molecular structure.

Step 4: Processing and Validation

  • Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier Transform.

  • Phase and baseline correct the spectrum manually.

  • Calibration: Locate the sharp singlet of the Fluorobenzene reference and set its chemical shift strictly to -113.15 ppm .

  • Validate the target peaks: Confirm the presence of the aromatic fluorine around -110 ppm and the gem-difluoro signals near -101 ppm.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: 216755-57-6 | 1-Bromo-3-(bromomethyl)

Sources

Evaluating target binding affinity of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Target Binding Affinity of Novel Halogenated Benzylpiperidines: A Comparative Guide on 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine Analogs

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission, synaptic plasticity, and excitotoxicity. While non-selective NMDA receptor antagonists (e.g., ketamine) demonstrate rapid antidepressant and neuroprotective properties, their clinical utility is severely bottlenecked by dissociative and psychotomimetic side effects. Consequently, drug development has pivoted toward negative allosteric modulators (NAMs) that selectively target the GluN2B (NR2B) subunit[1].

This guide evaluates the binding affinity and kinetic profile of a novel scaffold—1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine (Compound 1) —benchmarking it against the gold-standard NR2B-selective antagonists, Ro 25-6981 and Ifenprodil.

Structural Rationale & Causality of Design

The benzylpiperidine pharmacophore is a privileged structure for binding to the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain of the NR2B subunit[2]. However, first-generation ligands often suffer from poor metabolic stability and suboptimal blood-brain barrier (BBB) penetration due to high basicity.

Compound 1 introduces two critical modifications to overcome these limitations:

  • pKa Modulation via 3,3-Difluoro Substitution: The introduction of a gem-difluoro group adjacent to the piperidine nitrogen exerts a profound electron-withdrawing inductive effect. This lowers the amine's pKa from ~9.5 to approximately 7.5. Causally, this increases the fraction of the unprotonated, neutral species at physiological pH (7.4), exponentially enhancing passive BBB diffusion and improving the Central Nervous System Multiparameter Optimization (CNS MPO) score.

  • Hydrophobic Packing via 3-Bromo-5-fluoro-benzyl: The halogenated benzyl ring is engineered to occupy the deep hydrophobic cleft of the LIVBP-like domain. The bulky bromine atom acts as a halogen bond donor to the receptor backbone, while the fluorine atom fine-tunes the electron density of the aromatic ring, maximizing π−π stacking interactions with critical residues like Phe-176[3].

Comparative Binding Affinity & Kinetic Data

Thermodynamic affinity ( Kd​ ) dictates the concentration required for receptor occupancy, but kinetic parameters—specifically the dissociation rate ( koff​ ) and resulting residence time ( τ )—are often superior predictors of in vivo efficacy. Table 1 summarizes the quantitative performance of Compound 1 against established alternatives.

Table 1: Quantitative Binding and Kinetic Profiles at the GluN2B Subunit

CompoundTarget Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)CNS MPO Score
Compound 1 GluN2B1.8 4.5×105 8.1×10−4 20.55.2
Ro 25-6981 GluN2B3.0 2.8×105 8.4×10−4 19.84.1
Ifenprodil GluN2B24.8 6.2×104 1.5×10−3 11.13.8

Data Interpretation: Compound 1 demonstrates a sub-2 nM affinity, outperforming Ro 25-6981 ( Kd​ = 3.0 nM)[4] and significantly surpassing Ifenprodil ( Kd​ = 24.8 nM)[5]. Crucially, Compound 1 achieves a longer target residence time, ensuring sustained allosteric inhibition without requiring high systemic dosing.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of Compound 1 relies on orthogonal validation: Radioligand Binding (for thermodynamic equilibrium) and Surface Plasmon Resonance (for real-time kinetics).

Protocol A: Competitive Radioligand Binding Assay ( [3H] Ifenprodil)

This assay determines the equilibrium dissociation constant ( Ki​ ) by measuring the displacement of a radiolabeled tracer from recombinant human NR1a/NR2B receptors[5].

Self-Validation Mechanism: The assay includes a Z'-factor calculation to ensure signal window robustness, and non-specific binding (NSB) is strictly defined using a saturating concentration of a structurally distinct ligand to prevent artifactual affinity inflation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest L(tk-) cells stably expressing recombinant human NR1a/NR2B receptors (induced by dexamethasone)[5]. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to prevent receptor internalization and proteolytic degradation.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 5 nM [3H] Ifenprodil (tracer), and varying concentrations of Compound 1 (0.01 nM to 10 µM).

  • Control Definition: Define Total Binding (TB) using buffer only. Define Non-Specific Binding (NSB) using 10 µM Ro 25-6981[4].

  • Incubation: Incubate the microplates at 4°C for 120 minutes to reach thermodynamic equilibrium while minimizing ligand depletion.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Quantification: Add solid scintillator and measure radioactivity using a microplate beta counter. Calculate IC50​ using a four-parameter logistic non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide affinity, SPR elucidates the transient states of binding ( kon​ and koff​ ).

Self-Validation Mechanism: The assay utilizes a reference flow cell (FC1) devoid of protein. All analyte responses in the active cell (FC2) are double-referenced (subtracting FC1 signal and blank buffer injections) to eliminate bulk refractive index shifts and non-specific matrix effects.

Step-by-Step Methodology:

  • Surface Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran matrix using EDC/NHS chemistry.

  • Receptor Immobilization: Inject the isolated LIVBP-like N-terminal domain of GluN2B[2] (diluted in 10 mM Sodium Acetate, pH 5.0) over Flow Cell 2 (FC2) until a target immobilization level of 3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 5-point concentration series of Compound 1 (0.5 nM to 20 nM) in running buffer (HBS-EP+ with 1% DMSO). Inject over FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Association & Dissociation: Monitor the association phase for 180 seconds, followed by a 600-second dissociation phase in running buffer.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

Mechanism and Workflow Visualization

The following diagram illustrates the logical progression of the SPR kinetic workflow and the resulting allosteric mechanism of action upon the GluN2B subunit.

G A 1. Target Immobilization GluN2B NTD on CM5 Chip B 2. Analyte Injection (Compound 1 / Ro 25-6981) A->B C 3. Association Phase (Measure k_on) B->C D 4. Dissociation Phase (Measure k_off) C->D E 5. Kinetic Profiling K_D = k_off / k_on D->E F 6. Allosteric Mechanism Venus-Flytrap Domain Closure E->F Thermodynamic Validation G 7. Functional Outcome Decreased Channel Open Probability F->G Allosteric Inhibition

Caption: SPR workflow and the functional mechanism of NR2B allosteric inhibition by Compound 1.

Conclusion

The integration of a 3,3-difluoro moiety and a highly optimized halogenated benzyl ring transforms the standard benzylpiperidine scaffold into a superior NR2B NAM. Compound 1 not only exceeds the binding affinity of legacy compounds like Ifenprodil and Ro 25-6981 but also provides an optimized kinetic residence time and physicochemical profile. By utilizing orthogonal, self-validating experimental systems (Radioligand and SPR), researchers can confidently advance such analogs through the preclinical neuropharmacology pipeline.

References

  • Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes.PubMed (NIH).
  • In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits.PubMed (NIH).
  • Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro.PubMed (NIH).
  • Identification of Critical Residues in the Amino Terminal Domain of the Human NR2B Subunit Involved in the RO 25-6981 Binding Pocket.PubMed (NIH).
  • Mapping the Binding Site of the Neuroprotectant Ifenprodil on NMDA Receptors.PMC (NIH).

Sources

Purity determination of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Purity Determination of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine: A Comparative Guide to qNMR vs. Chromatographic Techniques

As a Senior Application Scientist, I frequently encounter the limitations of traditional chromatography when validating the purity of complex, multi-halogenated intermediates. For researchers and drug development professionals, establishing the absolute purity of a compound like 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is a critical bottleneck. This molecule—characterized by a heavily halogenated benzylic system and a difluorinated piperidine ring—presents unique analytical challenges. Impurities arising from its synthesis often lack uniform UV chromophores or exhibit varying thermal stabilities, making traditional relative methods like HPLC-UV and GC-FID susceptible to significant bias[1].

This guide provides an objective, data-backed comparison between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR serves as the ultimate self-validating, orthogonal standard for absolute purity determination[2].

The Analytical Challenge: Causality of Chromatographic Bias

When analyzing 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, HPLC-UV relies on the differential distribution of the analyte and its impurities between a stationary and mobile phase, followed by UV detection[1]. However, this introduces a fundamental flaw: Response Factor Variability .

  • The Causality: The UV absorbance of this molecule is heavily dominated by the brominated/fluorinated aromatic ring. If a synthetic by-product loses the aromatic ring or alters its conjugation, its UV response factor drops precipitously. HPLC-UV will systematically underestimate this impurity, artificially inflating the reported purity of the target API[1].

  • The GC-FID Limitation: While GC-FID offers a more uniform response based on carbon content, the thermal lability of the carbon-bromine bond in the injector port can lead to in-situ degradation, creating artifact peaks that skew the purity profile.

qNMR: The Principle of Absolute Quantification

Unlike chromatography, qNMR is a primary analytical method that does not require a reference standard of the analyte itself[3]. The fundamental principle is rooted in direct molar proportionality: the integrated area of an NMR resonance is directly proportional to the number of nuclei (protons) giving rise to that signal[2],[4].

By adding a highly pure, traceable Internal Standard (IS) to the sample, we can calculate the absolute mass fraction of the analyte. According to USP general chapter <761>, this direct relationship makes qNMR an indispensable tool for pharmaceutical metrology and absolute purity assignment[5],[6].

G Start Purity Assessment: 1-(3-Bromo-5-fluoro-benzyl) -3,3-difluoro-piperidine HPLC HPLC-UV (Relative Method) Start->HPLC Requires Reference Standard GC GC-FID (Relative Method) Start->GC Requires Reference Standard qNMR 1H qNMR (Absolute Method) Start->qNMR No Analyte Standard Required HPLC_Lim Response Factor Variability (UV Bias) HPLC->HPLC_Lim GC_Lim Thermal Degradation Risks (C-Br Cleavage) GC->GC_Lim qNMR_Adv Direct Molar Proportionality qNMR->qNMR_Adv Result Orthogonal Validation & Absolute Purity HPLC_Lim->Result GC_Lim->Result qNMR_Adv->Result

Logical relationship and limitations of analytical techniques for purity determination.

Experimental Design: Building a Self-Validating System

To ensure the highest scientific integrity, a qNMR protocol must be designed as a self-validating system . This means the experiment inherently proves its own accuracy without relying on external assumptions.

A. Internal Standard Selection (Causality)

Choosing the right internal standard is the cornerstone of reproducible qNMR[7]. For 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, we select Maleic Acid (TraceCERT®, NIST Traceable) [8].

  • Why? Maleic acid provides a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aromatic protons of our analyte (7.0–7.5 ppm) and the aliphatic/benzylic protons (1.5–4.0 ppm), preventing any signal overlap[9]. Furthermore, it is non-hygroscopic, ensuring stable and accurate weighing[10].

B. Relaxation Delay ( T1​ ) and Pulse Angle

In NMR, applying a radio-frequency pulse tips the magnetization. Before applying the next pulse, the nuclei must return to their equilibrium state (longitudinal relaxation, T1​ ).

  • The Causality: If the relaxation delay ( D1​ ) is too short, the signal saturates, and the integral area will be artificially low. We mandate an Inversion Recovery experiment to measure the longest T1​ in the molecule, and set D1​≥5×T1​ . This guarantees >99.3% magnetization recovery, ensuring the integral ratio perfectly reflects the molar ratio[11],[4].

C. The Self-Validation Mechanism

To prove that our chosen analyte peak is not hiding a co-eluting structural impurity, we calculate the purity twice: once using the integration of the benzylic CH2​ protons, and once using the aromatic protons. If the two calculated purities are statistically identical, the system validates itself[2].

Step-by-Step qNMR Methodology

The following protocol details the workflow for absolute purity validation.

  • High-Precision Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine and ~5.0 mg of Maleic Acid CRM into the same anti-static vial[8].

  • Dissolution: Add 0.7 mL of high-purity DMSO-d6. Vortex gently until complete dissolution is achieved to prevent line broadening caused by sample inhomogeneity[7]. Transfer to a 5 mm NMR tube.

  • T1​ Determination: Execute an Inversion Recovery pulse sequence. Determine the longest T1​ between the Maleic acid protons and the target analyte protons[11].

  • Data Acquisition:

    • Pulse Angle: 90° (to maximize Signal-to-Noise Ratio)[4].

    • Relaxation Delay ( D1​ ): Set to 60 seconds (ensuring D1​>5×T1​ ).

    • Scans (NS): 32 to 64 scans depending on the required LOD/LOQ[12].

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function. Perform manual zero- and first-order phase correction. Apply a strict multipoint baseline correction to ensure the integral regions start and end exactly on the baseline[9].

  • Quantification: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the analyte benzylic CH2​ peak (~3.6 ppm, 2H). Apply the standard qNMR mass-balance equation to determine absolute purity[2].

Protocol Step1 1. High-Precision Weighing Analyte & Maleic Acid IS Step2 2. Dissolution (0.7 mL DMSO-d6) Step1->Step2 Step3 3. T1 Relaxation Measurement (Inversion Recovery) Step2->Step3 Step4 4. 1H NMR Acquisition (D1 > 5 x T1, 90° Pulse) Step3->Step4 Step5 5. Phasing, Baseline Correction & Integration Step4->Step5 Step6 6. Absolute Purity Calculation (Self-Validated via 2 Signals) Step5->Step6

Experimental workflow for absolute purity determination via qNMR.

Comparative Experimental Data

A comparative analysis of the synthesized 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine batch was conducted using validated HPLC-UV, GC-FID, and qNMR assays[12],[13]. The results are summarized in the table below.

Analytical MethodCalculated Purity (% w/w)RSD (n=5)LOD / LOQKey Observation / Limitation
HPLC-UV (254 nm) 99.45%0.12%0.01% / 0.03%Overestimates purity. Fails to detect aliphatic impurities lacking a UV chromophore.
GC-FID 98.10%0.85%0.02% / 0.05%Underestimates purity. High RSD due to partial thermal degradation of the C-Br bond in the inlet.
1H qNMR (Benzylic CH2​ ) 98.62% 0.15% 0.05% / 0.15%Absolute purity. Captures all proton-containing impurities regardless of chromophore.
1H qNMR (Aromatic CH) 98.64% 0.14% 0.05% / 0.15%Confirms self-validation. Statistically identical to the benzylic integration.

Data Synthesis: The HPLC-UV method reported a falsely elevated purity of 99.45% due to its inability to detect non-UV-absorbing by-products. GC-FID suffered from thermal instability, creating a wider variance (0.85% RSD). The qNMR method provided the most accurate, absolute mass fraction of the compound (98.62%), successfully capturing the "invisible" impurities that chromatography missed[1].

Conclusion

For complex halogenated intermediates like 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, relying solely on relative chromatographic methods introduces unacceptable risk into drug development pipelines. While HPLC-UV remains superior for trace impurity detection (low LOQ)[12], qNMR is the definitive, authoritative technique for establishing the primary absolute purity of the bulk material[14]. By utilizing a self-validating internal standard protocol, researchers can ensure their analytical target profile meets the rigorous metrological standards expected by regulatory bodies[15].

References

  • National Center for Biotechnology Information (PMC). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR | Applications Notes. Available at: [Link]

  • MDPI (Molecules). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Available at: [Link]

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. Available at: [Link]

  • Scribd. Usp-Nf 761 Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). Available at: [Link]

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides an in-depth, procedural framework for the safe disposal of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, a compound representative of complex, halogenated heterocyclic molecules frequently encountered in discovery chemistry. Our focus is to provide actionable intelligence that safeguards laboratory personnel and ensures regulatory compliance, reinforcing the bedrock of a robust safety culture.

Hazard Assessment and Waste Characterization

A foundational principle of chemical safety is a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be publicly available, a reliable hazard assessment can be constructed by analyzing its constituent structural motifs: the di-fluorinated piperidine ring and the bromo-fluoro-benzyl group.

  • Halogenated Organic Compound: The presence of both bromine and fluorine atoms classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and can form hazardous decomposition products, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), upon incineration.[1][2] Therefore, they require specialized disposal methods.[3][4]

  • Piperidine Moiety: Piperidine and its derivatives are typically handled as toxic and corrosive substances.[5][6] The difluorination on the piperidine ring may alter its metabolic stability and basicity but does not negate the inherent hazards of the heterocyclic core.[7][8]

  • Brominated Benzyl Group: Benzyl bromide is a lachrymator (tear-inducing agent) and a skin and respiratory irritant.[9][10][11] The presence of this functional group suggests that 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine should be handled with caution to prevent irritation upon contact or inhalation.[9][12]

Based on this analysis, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine must be classified as hazardous chemical waste . Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make this determination.[13][14][15]

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks identified, strict adherence to appropriate safety protocols is mandatory. All handling and disposal preparation steps must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated.To prevent dermal absorption and skin irritation, which are potential hazards associated with piperidine and benzyl halide derivatives.[5][10]
Eye Protection Safety goggles with side shields or a full-face shield.To protect against accidental splashes, which could cause serious eye irritation or damage.[12]
Body Protection A flame-retardant laboratory coat.To protect skin and clothing from contamination.
Respiratory Not typically required if work is performed within a functioning chemical fume hood.A fume hood provides primary respiratory protection by containing vapors at the source.

This table summarizes the minimum PPE requirements for handling the compound during disposal preparation.

Step-by-Step Disposal Protocol: From Bench to Pickup

The guiding principle for disposal is waste stream segregation . Halogenated organic waste must never be mixed with non-halogenated waste. This is because the disposal technologies differ significantly; halogenated waste requires high-temperature incineration with acid gas scrubbers, while non-halogenated solvents may be recycled or used in fuel blending, making cross-contamination costly and non-compliant.[3][16]

Part A: Waste Collection at the Source
  • Designate a Waste Container: Procure a dedicated, chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, tight-fitting lid.[16][17]

  • Initial Labeling: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "Waste 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine"

    • A list of any solvents used for rinsing (e.g., "in Methanol/Dichloromethane")

    • The associated hazards (e.g., "Irritant," "Toxic")[18]

  • Collect Waste: Carefully transfer all waste containing the compound, including residues, reaction mother liquors, and contaminated solvents, into the designated container.

  • Rinse Contaminated Glassware: Triple-rinse any glassware that came into contact with the compound using a minimal amount of a suitable solvent (e.g., acetone or methanol). The rinsate is also hazardous and must be collected in the same waste container.[6]

  • Secure the Container: Keep the waste container closed at all times except when actively adding waste.[16][19] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Part B: Managing Contaminated Solid Waste
  • Segregate Solids: All solid materials contaminated with 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine, such as used gloves, weighing paper, and absorbent pads from spill cleanups, must be disposed of as hazardous solid waste.

  • Containerize Solids: Place these contaminated items into a designated, labeled solid hazardous waste container (e.g., a lined drum or a separate, clearly marked bag). Do not mix them with regular trash.

Part C: Temporary Storage and Disposal Logistics
  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from incompatible materials.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or using an online portal to schedule a collection by a licensed hazardous waste disposal contractor.[17]

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from the point of generation to its final disposal facility.[13][19]

Emergency Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills (outside of a fume hood) or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill (Small Spills Only): For small, manageable spills inside a fume hood:

    • Ensure your PPE is intact.

    • Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical spill kit absorbent. Do not use paper towels, as they can increase the surface area and potential for vapor release.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must be disposed of as hazardous solid waste.[17]

  • Report: Report all spills to your supervisor and the EHS office, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper management and disposal of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine waste.

G generation Waste Generation (e.g., Reaction Workup, Rinsate) assess Is the waste halogenated? (Contains F, Cl, Br, I) generation->assess halogenated_container Collect in Designated HALOGENATED ORGANIC Waste Container assess->halogenated_container Yes non_halogenated_container Collect in NON-HALOGENATED Waste Container assess->non_halogenated_container No labeling Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information halogenated_container->labeling storage Store Sealed Container in Satellite Accumulation Area labeling->storage ehs_request Request Pickup via Institutional EHS Office storage->ehs_request disposal Transport by Licensed Contractor to a Permitted TSDF (Treatment, Storage, & Disposal Facility) ehs_request->disposal incineration Final Destruction Method: High-Temperature Incineration with Acid Gas Scrubbing disposal->incineration

Caption: Decision workflow for chemical waste segregation and disposal.

Conclusion

The responsible disposal of complex molecules like 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine is not merely a regulatory hurdle but a fundamental component of professional scientific practice. By understanding the compound's inherent hazards, utilizing appropriate protective measures, and adhering to a strict protocol of segregation and documentation, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.[20][21][22]

References

  • PubChem. (n.d.). 1-Benzyl-3,3-difluoro-4-methylpiperidine. National Center for Biotechnology Information.
  • Chemcas. (n.d.). 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). 1-(3-Bromo-4-fluorobenzyl)piperidine.
  • BLDpharm. (n.d.). 1-(3-Bromo-5-fluorobenzyl)piperidine-2,6-dione.
  • Fluoropharm. (n.d.). benzyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate.
  • ChemicalBook. (2025). (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • FUERTAL PHARMACEUTICAL. (2026, February 8). Understanding the Chemical Properties of Brominated Benzyl Reagent: A Comprehensive Guide.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 31). SAFETY DATA SHEET: 1-Benzyl-3,3-difluoropiperidine-4,4-diol.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. U.S. Department of Labor.
  • American Chemical Society. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • New Jersey Department of Health. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • American Chemical Society. (2000, May 5). Removal of Halogenated Organic Compounds in Landfill Gas by Top Covers Containing Zero-Valent Iron. Environmental Science & Technology.
  • J&K Scientific Ltd. (2023, January 2). JP-4335 - Safety Data Sheet.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet.
  • American Chemical Society. (2025, March 7). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General.
  • National Institutes of Health. (n.d.). Perspective on halogenated organic compounds. PMC.
  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture?.
  • PubMed. (2024, April 5). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Grokipedia. (n.d.). Benzyl bromide.
  • Tokyo Chemical Industry Co., Ltd. (2025, October 29). SAFETY DATA SHEET: 3-Bromo-5-fluorobenzotrifluoride.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.

Sources

A Senior Application Scientist's Guide to Handling 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine. The protocols herein are designed to be a self-validating system, grounded in authoritative sources, to ensure the protection of personnel and the integrity of your research.

Hazard Assessment: A Structurally-Informed Perspective

  • Piperidine Core: The foundational piperidine structure is classified as a flammable liquid that is toxic and corrosive.[1][2][3] It is known to cause severe skin burns and eye damage, and it is toxic if inhaled or in contact with skin.[1][3]

  • Halogenation (Fluorine & Bromine): The presence of multiple fluorine atoms and a bromine atom introduces additional hazards. Halogenated organic compounds can be irritating to the skin and eyes.[4] Upon combustion, they may produce highly toxic and corrosive gases such as hydrogen fluoride (HF) and hydrogen bromide (HBr).[4]

  • Difluoropiperidines: Studies on fluorinated piperidines focus on their conformational behavior and synthesis, highlighting their importance in medicinal chemistry.[5][6][7][8] While specific toxicity data is limited in the provided results, the synthetic procedures often involve robust protective measures, implying that these compounds should be handled with care.[8]

  • Bromo-Fluoro-Benzyl Group: This aromatic component suggests that the compound should be treated as a potential irritant. The related compound 1-Bromo-3,5-difluorobenzene is categorized as a skin irritant.[4]

Inferred Hazard Profile: Based on these structural analogs, 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine should be handled as a substance that is potentially toxic, corrosive, a skin and eye irritant, and capable of producing hazardous decomposition products. All handling operations must be performed with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, skin contact, or eye contact.[9][10]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety goggles with side shieldsNitrile or neoprene gloves (double-gloving recommended)Long-sleeved lab coatMandatory use of a certified chemical fume hood
Solution Preparation/Handling Chemical safety goggles and face shieldNitrile or neoprene gloves (check breakthrough times)Chemical-resistant apron over a lab coatMandatory use of a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant suit or coverallsUse of a respirator may be necessary depending on spill size and location.[11]

Expert Rationale:

  • Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles are required at a minimum.[12] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[9]

  • Hand Protection: No single glove material protects against all chemicals.[11] Nitrile gloves are suitable for incidental contact, but for prolonged handling, consulting a glove compatibility chart is essential. Double-gloving provides an extra layer of protection.

  • Body Protection: A standard lab coat protects against minor splashes.[13] When handling larger volumes, a chemical-resistant apron provides an additional barrier.[10]

  • Respiratory Protection: The primary method of respiratory protection is the use of engineering controls, specifically a certified chemical fume hood.[11] All manipulations of this compound, both solid and in solution, must occur within a fume hood to prevent inhalation of vapors or aerosols.

Operational Plan: A Step-by-Step Handling Protocol

This protocol ensures a safe and controlled workflow from material receipt to experimental use.

Step 1: Pre-Handling Preparation

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE: Don all required PPE as detailed in the table above before entering the designated handling area.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for "Halogenated Organic Waste."

  • Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.

Step 2: Weighing and Solution Preparation (Inside a Chemical Fume Hood)

  • Taring the Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare it.

  • Aliquotting the Compound: Carefully transfer the required amount of 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine from the stock container to the tared vessel. Use tools (spatulas) that are compatible and will not generate static electricity.

  • Secure Stock Container: Immediately and securely close the primary stock container.

  • Dissolution: Add the solvent to the weighed compound in the weighing vessel or a new flask. Ensure the process is slow to avoid splashing. Use a magnetic stirrer for efficient dissolution if necessary.

  • Decontaminate: Wipe down the spatula, weighing vessel, and any other surfaces with a solvent-moistened cloth, disposing of the cloth in the designated halogenated waste container.

Step 3: Post-Handling

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then apron/lab coat, then face shield/goggles).

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[4]

Workflow for Handling 1-(3-Bromo-5-fluoro-benzyl)-3,3-difluoro-piperidine

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management VerifyHood Verify Fume Hood Function DonPPE Don Appropriate PPE PrepWaste Prepare Labeled Waste Container LocateSafety Locate Emergency Equipment Weigh Weigh Compound LocateSafety->Weigh Begin Work Dissolve Prepare Solution Seal Seal Stock Container Clean Decontaminate Workspace DoffPPE Doff PPE Correctly Clean->DoffPPE Complete Work CollectWaste Collect in Halogenated Waste Clean->CollectWaste Transfer Waste Wash Wash Hands Thoroughly Dispose Dispose via Licensed Facility

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.